2BAct
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2BAct
This document provides a detailed overview of the molecular mechanism of 2BAct, a selective activator of the eukaryotic initiation factor 2B (eIF2B). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the Integrated Stress Response (ISR) pathway and its therapeutic modulation.
Core Mechanism of Action: Modulation of the Integrated Stress Response
This compound is a potent, selective, and orally bioavailable small molecule that functions as an activator of eIF2B.[1][2] Its mechanism is centered on the attenuation of the Integrated Stress Response (ISR), a fundamental cellular signaling pathway that regulates protein synthesis in response to various environmental and internal stressors.[3]
The ISR is a convergent pathway activated by diverse stress conditions, including endoplasmic reticulum stress, amino acid deprivation, viral infection, and heme deficiency. These stresses are detected by four distinct kinases: PERK, GCN2, PKR, and HRI.[3] Despite sensing different insults, these kinases all converge on a single downstream event: the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2) at serine 51.
eIF2 is a GTPase that, in its GTP-bound state, recruits the initiator methionyl-tRNA (Met-tRNAi) to form the ternary complex (TC). The TC is a critical component for the initiation of mRNA translation. For translation to proceed, the GDP-bound eIF2 must be recycled back to its active GTP-bound state. This nucleotide exchange is catalyzed by eIF2B, which serves as a guanine (B1146940) nucleotide exchange factor (GEF).
Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B.[3] It binds tightly to eIF2B, sequestering it in an inactive complex and preventing it from performing its GEF activity on unphosphorylated eIF2. This leads to a rapid depletion of the cellular pool of active TC, resulting in a global attenuation of protein synthesis, which helps conserve resources and allows the cell to manage the stress. Paradoxically, under these conditions, a few specific mRNAs, such as that encoding the transcription factor ATF4, are preferentially translated.[3]
Chronic activation of the ISR is maladaptive and has been implicated in the pathophysiology of various diseases, including a group of genetic leukoencephalopathies known as Vanishing White Matter (VWM) disease, which is caused by mutations in the genes encoding the subunits of eIF2B.[4][5] These mutations reduce the basal activity of the eIF2B complex, making cells hypersensitive to stress and leading to persistent ISR activation, particularly in the central nervous system (CNS).[4][6]
This compound exerts its therapeutic effect by directly targeting the eIF2B complex. It stabilizes the decameric assembly of eIF2B, which is its most active conformation. This stabilization enhances the intrinsic GEF activity of the eIF2B complex, making it less susceptible to inhibition by eIF2α-P.[7] By stimulating the remaining activity of both wild-type and mutant eIF2B complexes, this compound restores the pool of TC, normalizes protein synthesis rates, and abrogates the downstream consequences of the chronic ISR.[2][4] This mechanism has been shown to prevent neurological defects, myelin loss, and reactive gliosis in mouse models of VWM disease.[4][5]
Signaling Pathway Diagram
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.
Quantitative Data
The activity of this compound has been quantified in various assays, demonstrating its potency both in vitro and in cell-based systems.
Table 1: In Vitro and Cell-Based Activity of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| EC50 (ISR Attenuation) | 33 nM | ATF4-luciferase reporter assay in HEK293T cells | [1][2] |
| EC50 (GEF Activity) | 7.3 nM | GEF assay with lysates from VWM model (R191H) primary fibroblasts |[1] |
Table 2: Summary of Key In Vivo Effects in VWM Mouse Models
| Finding | Effect of this compound Treatment | Mouse Model | Reference |
|---|---|---|---|
| Body Weight | Normalized age-related weight gain | Eif2b5R191H/R191H | [4][7] |
| Motor Function | Prevented the appearance of motor deficits | Eif2b5R191H/R191H | [4][7] |
| Myelin Content | Prevented myelin loss in the corpus callosum and spinal cord | Eif2b5R191H/R191H | [4][5] |
| Gliosis | Prevented reactive gliosis (astrocyte activation) | Eif2b5R191H/R191H | [7] |
| ISR Activation | Abolished ISR induction in the CNS | Eif2b5R191H/R191H & Eif2b5R132H/R132H | [4][5] |
| Transcriptome/Proteome | Normalized the brain transcriptome and proteome | Eif2b5R191H/R191H |[4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to enhance the GEF activity of eIF2B in cell lysates.
-
Preparation of Substrate:
-
Recombinantly express and purify human eIF2.
-
Load eIF2 with a fluorescent GDP analog, Bodipy-FL-GDP, by incubation in loading buffer (20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA) with a 10-fold molar excess of Bodipy-FL-GDP for 30 minutes at 30°C.
-
Remove excess unbound Bodipy-FL-GDP using a size-exclusion chromatography column (e.g., G-25).
-
-
Preparation of Lysates:
-
Culture primary fibroblasts (e.g., from wild-type and Eif2b5R191H/R191H mouse embryos).
-
Harvest cells, wash with cold PBS, and lyse in hypotonic buffer (20 mM HEPES-KOH pH 7.5, 2 mM MgOAc, 150 mM KOAc, 1 mM DTT, protease inhibitors).
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Assay Procedure:
-
Perform the assay in a 384-well, low-volume, black plate.[2]
-
To each well, add 5 µL of cell lysate (normalized to 1 mg/mL protein concentration).
-
Add 50 nL of this compound or vehicle (DMSO) from a dose-response plate to achieve final concentrations ranging from 1 pM to 10 µM.
-
Initiate the reaction by adding 5 µL of a reaction mix containing 100 nM Bodipy-FL-GDP-loaded eIF2 and 2 mM GTP in assay buffer.
-
Monitor the decrease in fluorescence (Excitation: 485 nm, Emission: 520 nm) every 30 seconds for 30 minutes at 30°C using a plate reader. The rate of fluorescence decay is proportional to the GEF activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of this compound.
-
Normalize the rates to the vehicle control and plot the dose-response curve.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: ATF4-Luciferase Reporter Assay
This cell-based assay quantifies the ability of this compound to attenuate ISR activation.
-
Cell Culture and Transfection:
-
Plate HEK293T cells stably expressing an ATF4-luciferase reporter construct in a 96-well white, clear-bottom plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
ISR Induction:
-
Luminometry:
-
Remove the medium and lyse the cells using a luciferase lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percent inhibition of the thapsigargin-induced signal for each this compound concentration.
-
Determine the EC50 value by fitting the dose-response data to a suitable nonlinear regression model.
-
Protocol 3: In Vivo Efficacy Study in VWM Mouse Model
This protocol outlines a long-term study to assess the therapeutic potential of this compound in a genetically engineered mouse model of Vanishing White Matter disease.
-
Animal Model and Housing:
-
Use Eif2b5R191H/R191H knock-in mutant mice and wild-type (WT) littermates on a C57BL/6J background.[4]
-
House animals under standard conditions with ad libitum access to food and water.
-
-
Drug Formulation and Administration:
-
Prepare the this compound-formulated diet by homogeneously mixing the compound into powdered rodent meal to a final concentration of 300 ppm (300 µg this compound/g of meal).[4][7] A placebo diet consists of the same meal without the compound.
-
Begin treatment at a pre-symptomatic age (e.g., 4-6 weeks) and continue for an extended period (e.g., 21 weeks).[1][7]
-
-
Endpoint Analysis:
-
Behavioral Testing: At regular intervals, assess motor coordination and balance using a rotarod test.
-
Tissue Collection: At the study endpoint, perfuse mice with saline followed by 4% paraformaldehyde. Collect brain and spinal cord tissues.
-
Immunohistochemistry (IHC):
-
Process fixed tissues for paraffin (B1166041) or cryo-sectioning.
-
Stain for myelin content using Luxol Fast Blue (LFB) or antibodies against Myelin Basic Protein (MBP).[5][7]
-
Stain for reactive gliosis using an antibody against Glial Fibrillary Acidic Protein (GFAP).[7]
-
Quantify the stained area using image analysis software.
-
-
Biochemical Analysis:
-
For a separate cohort, collect fresh-frozen brain tissue (e.g., cerebellum).
-
Perform Western blotting to measure levels of ISR markers (e.g., p-eIF2α, ATF4).
-
Perform RNA-sequencing (RNA-seq) or quantitative PCR to measure the expression of ISR target genes (e.g., Chop, Atf3).[8]
-
-
Experimental Workflow Diagram
Caption: Workflow for a preclinical efficacy study of this compound in a VWM mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2BAct: A Technical Guide to a Novel eIF2B Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 2BAct, a novel, potent, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B). This compound has emerged as a significant improvement over its predecessor, ISRIB, demonstrating enhanced pharmacokinetic properties and the ability to penetrate the central nervous system. This document details the scientific background of the Integrated Stress Response (ISR), the role of eIF2B as a critical regulatory node, and the therapeutic potential of this compound in neurological diseases characterized by chronic ISR activation, such as Vanishing White Matter (VWM) disease. Included are detailed, reconstructed experimental protocols for the synthesis of this compound and for key biological assays used to characterize its activity. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction: The Integrated Stress Response and eIF2B
The Integrated Stress Response (ISR) is a conserved cellular signaling network activated by a variety of stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, its dedicated guanine (B1146940) nucleotide exchange factor (GEF).[1] This inhibition leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[2]
While acute activation of the ISR is a protective mechanism, chronic ISR activation is implicated in the pathology of several diseases, including neurodegenerative disorders.[3] Vanishing White Matter (VWM) disease is a rare and fatal genetic leukodystrophy caused by mutations in the genes encoding the subunits of eIF2B.[1][4] These mutations lead to reduced eIF2B activity, chronic ISR activation, and progressive loss of white matter in the brain.[1][4]
Discovery of this compound: A Second-Generation eIF2B Activator
The discovery of ISRIB (ISR InhiBitor) demonstrated that small molecules could rescue the function of mutant eIF2B and ameliorate the consequences of chronic ISR activation.[5] However, ISRIB's therapeutic potential was limited by its suboptimal pharmacokinetic properties. This led to the development of this compound, a second-generation eIF2B activator with a novel bicyclo[1.1.1]pentyl core, which confers improved solubility, oral bioavailability, and central nervous system (CNS) penetration compared to ISRIB.[1][4][5]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]bicyclo[1.1.1]pent-1-yl]-5-(difluoromethyl)-2-pyrazinecarboxamide |
| CAS Number | 2143542-28-1 |
| Molecular Formula | C₁₉H₁₆ClF₃N₄O₃ |
| Molecular Weight | 440.8 g/mol |
Mechanism of Action of this compound
This compound functions as a molecular "stapler," stabilizing the decameric form of the eIF2B complex.[5] This is the most active conformation of the enzyme. By binding to a symmetric pocket at the interface of the eIF2Bδ and eIF2Bγ subunits, this compound enhances the GEF activity of both wild-type and VWM mutant eIF2B complexes.[5] This enhanced activity helps to overcome the inhibitory effect of eIF2α-P, thereby restoring ternary complex (eIF2-GTP-Met-tRNAi) levels and rescuing global protein synthesis.
Figure 1: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line / System | Parameter | Value (nM) | Reference |
| ATF4-Luciferase Reporter | HEK293T | EC₅₀ | 33 | [4] |
| Guanine Nucleotide Exchange (GEF) | Primary mouse embryonic fibroblasts (R191H mutant) | EC₅₀ | 7.3 | [5] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route | Dose | Value | Reference |
| Unbound Brain/Plasma Ratio | Oral | 30 mg/kg | ~0.3 | [5] |
| Oral Bioavailability | Oral | 1, 10, 30 mg/kg | Dose-dependent | [5] |
Experimental Protocols
The following are detailed, reconstructed protocols for the synthesis of this compound and for key biological assays. These protocols are based on the information provided in the primary literature and are intended for use by trained professionals.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of three key fragments: a bicyclo[1.1.1]pentane core, a difluoromethyl-pyrazine moiety, and a 4-chloro-3-fluorophenoxy group. The following is a plausible, reconstructed synthetic route.
Figure 2: Retrosynthetic analysis of this compound.
Step 1: Synthesis of N-(3-aminobicyclo[1.1.1]pentan-1-yl)-5-(difluoromethyl)pyrazine-2-carboxamide (Intermediate 1)
-
To a solution of 5-(difluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting Boc-protected intermediate is dissolved in a suitable solvent (e.g., DCM) and treated with a strong acid (e.g., trifluoroacetic acid, 10 eq) to remove the Boc protecting group.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford Intermediate 1.
Step 2: Synthesis of this compound
-
To a solution of 2-(4-chloro-3-fluorophenoxy)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
Intermediate 1 (1.0 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Work-up is performed as described in Step 1.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound as a solid.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to enhance the GEF activity of eIF2B, even in the presence of inhibitory eIF2α-P. The assay relies on the displacement of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from eIF2 by an excess of unlabeled GDP, a process catalyzed by eIF2B.
Materials:
-
Purified eIF2
-
BODIPY-FL-GDP
-
Unlabeled GDP
-
Cell lysates containing wild-type or mutant eIF2B
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂, 1 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of BODIPY-FL-GDP loaded eIF2:
-
Incubate purified eIF2 with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 30 minutes at 30°C.
-
Remove unbound BODIPY-FL-GDP using a desalting column.
-
-
Assay Setup:
-
In a 384-well plate, add cell lysate containing eIF2B to the assay buffer.
-
Add varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding BODIPY-FL-GDP loaded eIF2 and a large excess of unlabeled GDP.
-
-
Measurement:
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation: ~485 nm, Emission: ~520 nm). The rate of fluorescence decrease is proportional to the GEF activity of eIF2B.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the initial rates against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
ATF4-Luciferase Reporter Assay
This cell-based assay is used to assess the ability of this compound to inhibit the ISR. The assay utilizes a reporter construct in which the 5' UTR of ATF4, containing the regulatory upstream open reading frames (uORFs), is fused to the firefly luciferase gene. Under conditions of ISR activation (e.g., by treatment with thapsigargin), the translation of luciferase is induced.
Materials:
-
HEK293T cells stably expressing the ATF4-luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well white plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ATF4-luciferase reporter cells in a 96-well white plate at a density that will result in ~80% confluency on the day of the assay.
-
-
Compound Treatment:
-
The next day, treat the cells with a range of concentrations of this compound (or vehicle control) for 1 hour.
-
Induce the ISR by adding a final concentration of 100 nM thapsigargin to the wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a vehicle-treated control.
-
Plot the normalized luminescence against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Conclusion
This compound represents a significant advancement in the development of small molecule therapeutics targeting the Integrated Stress Response. Its improved pharmacokinetic profile and ability to activate mutant eIF2B make it a promising candidate for the treatment of VWM and potentially other neurological disorders characterized by chronic ISR activation. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field of drug discovery and neurodegeneration. Further investigation into the therapeutic potential of this compound and similar molecules is warranted.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 2. academic.oup.com [academic.oup.com]
- 3. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Role of 2BAct in the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of pathological and physiological stresses. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis and the preferential translation of stress-related mRNAs, such as Activating Transcription Factor 4 (ATF4). While acute activation of the ISR is a pro-survival mechanism, chronic ISR activation is implicated in a range of diseases, including neurodegenerative disorders and rare genetic conditions. 2BAct is a novel, potent, and orally bioavailable small molecule activator of eIF2B, the guanine (B1146940) nucleotide exchange factor for eIF2. By directly enhancing eIF2B activity, this compound acts downstream of eIF2α phosphorylation, effectively antagonizing the effects of the ISR. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the ISR, and its therapeutic potential, with a focus on quantitative data and detailed experimental methodologies.
Introduction to the Integrated Stress Response (ISR)
The ISR is a convergent signaling pathway initiated by four stress-sensing kinases:
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum (ER) stress.
-
GCN2 (General control nonderepressible 2): Activated by amino acid deprivation.
-
PKR (Protein kinase R): Activated by double-stranded RNA (dsRNA), often during viral infections.
-
HRI (Heme-regulated inhibitor): Activated by heme deficiency and oxidative stress.
Upon activation, these kinases phosphorylate eIF2α at Serine 51.[1] Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF).[2][3] This inhibition reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation. The consequences are twofold: a decrease in global protein synthesis and the preferential translation of a subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4.[4] ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in stress adaptation, amino acid metabolism, and apoptosis.[5]
This compound: A Potent Activator of eIF2B
This compound is a highly selective, central nervous system (CNS) penetrant, and orally active activator of eIF2B.[6][7] It was developed as an improvement upon the earlier eIF2B activator, ISRIB (Integrated Stress Response Inhibitor).[7][8]
Mechanism of Action
This compound functions by stabilizing the decameric form of the eIF2B complex, which is its most active conformation.[9] It acts as a "molecular staple," enhancing the intrinsic GEF activity of both wild-type and mutant eIF2B.[8][9] This mechanism is independent of the phosphorylation state of eIF2α, allowing this compound to counteract the inhibitory effects of eIF2α-P and restore ternary complex levels, thereby rescuing global protein synthesis and reducing the translation of ATF4.[1][7]
Quantitative Data on this compound's Activity and Efficacy
The following tables summarize the key quantitative data regarding the pharmacological properties and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Stress Inducer | EC50 (nM) | Reference(s) |
| ATF4-Luciferase Reporter Assay | HEK293T | Thapsigargin | 33 | [6][7] |
| eIF2B GEF Activity Assay | R191H MEF Lysates | - | 7.3 | [10] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route | Vehicle | Reference(s) |
| Unbound Brain/Plasma Ratio | ~0.3 | Oral | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) | [7] |
| Oral Bioavailability | Dose-dependent | Oral | 0.5% HPMC | [7] |
Table 3: In Vivo Efficacy of this compound in a VWM Mouse Model (R191H)
| Parameter | VWM Phenotype (Placebo) | Effect of this compound Treatment (300 ppm in diet) | Reference(s) |
| Body Weight Gain | Reduced | Normalized to Wild-Type Levels | [6][7] |
| Motor Deficits (Beam-crossing, Inverted Grid) | Impaired | Prevented | [7] |
| Myelin Content (Corpus Callosum) | Reduced | Maintained at 91% of Wild-Type Levels | [1] |
| Myelin Content (Spinal Cord) | Reduced | Maintained at 85% of Wild-Type Levels | [1] |
| Astrocyte Activation (GFAP staining) | Increased | Normalized to Wild-Type Levels | [1] |
| ISR Target Gene Expression (e.g., Atf3, Atf5) | Increased | Abolished | [7] |
| Brain Transcriptome | Abnormal | Normalized | [11] |
| Brain Proteome | Abnormal | Normalized | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the ISR.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. A common method utilizes a fluorescently labeled GDP analog, BODIPY-FL-GDP.
Materials:
-
Cell lysates or purified eIF2B
-
Purified eIF2
-
BODIPY-FL-GDP
-
Unlabeled GTP
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare eIF2-BODIPY-FL-GDP complex: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer for 15 minutes at room temperature.
-
Initiate the reaction: In a 384-well plate, add the cell lysate or purified eIF2B to the eIF2-BODIPY-FL-GDP complex.
-
Start the exchange: Add a large molar excess of unlabeled GTP to the wells to initiate the exchange reaction.
-
Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation/Emission ~485/520 nm). The rate of fluorescence decay is proportional to the GEF activity of eIF2B.
-
Data Analysis: Calculate the rate of GDP exchange by fitting the fluorescence decay curve to a one-phase exponential decay model.
Western Blot for ISR Markers (p-eIF2α and ATF4)
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein extraction and quantification: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify protein levels, normalizing to the loading control.
Immunohistochemistry for Myelin and Astrogliosis
Materials:
-
Paraffin-embedded or frozen brain/spinal cord sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBST)
-
Primary antibodies:
-
Rabbit anti-Myelin Basic Protein (MBP)
-
Rabbit or Mouse anti-Glial Fibrillary Acidic Protein (GFAP)
-
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and rehydration: For paraffin (B1166041) sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen retrieval: Heat the sections in antigen retrieval solution.
-
Blocking endogenous peroxidase: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with blocking solution for 1 hour.
-
Primary antibody incubation: Incubate sections with primary antibody overnight at 4°C.
-
Secondary antibody incubation: Incubate with biotinylated secondary antibody for 1 hour.
-
Signal amplification: Incubate with streptavidin-HRP for 30 minutes.
-
Visualization: Apply DAB substrate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with mounting medium.
-
Imaging and analysis: Acquire images using a brightfield microscope and quantify staining intensity or area using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound and the ISR.
The Integrated Stress Response Pathway
Caption: The Integrated Stress Response (ISR) signaling pathway.
Mechanism of this compound Action
Caption: Mechanism of this compound as a stabilizer of the active eIF2B complex.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Implications for Drug Development
The ability of this compound to potently and selectively activate eIF2B, thereby mitigating the downstream consequences of the ISR, holds significant therapeutic promise for a variety of diseases characterized by chronic ISR activation. The preclinical data in the VWM mouse model are particularly compelling, demonstrating that long-term treatment can prevent the development of neurological deficits and associated pathologies.[11]
However, it is important to note that while this compound has improved pharmacokinetic properties over ISRIB, it has been reported to have cardiovascular liabilities that may limit its clinical development.[2] Nevertheless, this compound serves as a crucial proof-of-concept for the therapeutic strategy of eIF2B activation. The development of next-generation eIF2B activators with improved safety profiles is an active area of research.
Conclusion
This compound is a powerful research tool and a promising therapeutic lead that has significantly advanced our understanding of the role of the ISR in disease. Its mechanism of action, directly targeting eIF2B to counteract the effects of eIF2α phosphorylation, provides a novel approach to treating diseases driven by chronic cellular stress. The comprehensive data from preclinical studies underscore the potential of this therapeutic strategy, while also highlighting the need for continued drug development efforts to optimize for safety and efficacy in humans. This technical guide provides a foundational resource for researchers and drug development professionals working to translate the promise of ISR modulation into clinical reality.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 2. bio-rad.com [bio-rad.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Activation of eIF2α-ATF4 by endoplasmic reticulum-mitochondria coupling stress enhances COX2 expression and MSC-based therapeutic efficacy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. elifesciences.org [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Structural Basis for 2BAct Activity: A Technical Guide
An In-depth Examination of the eIF2B Activator 2BAct for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic basis of this compound, a potent and selective activator of the eukaryotic initiation factor 2B (eIF2B). This compound has emerged as a significant research tool and a potential therapeutic lead for diseases characterized by a chronic Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease.
Core Mechanism of Action: Alleviating the Integrated Stress Response
This compound's primary activity centers on the modulation of the Integrated Stress Response (ISR), a fundamental cellular pathway activated by various stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum stress.[1] A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] Phosphorylated eIF2 (eIF2-P) acts as a competitive inhibitor of eIF2B, its dedicated guanine (B1146940) nucleotide exchange factor (GEF).[1][2] This inhibition leads to a reduction in the active, GTP-bound form of eIF2, resulting in a general decrease in protein synthesis and the preferential translation of stress-related mRNAs, such as ATF4.[1][3]
This compound functions as a small molecule activator of eIF2B.[4][5][6] By binding to and stabilizing the decameric, most active form of the eIF2B complex, this compound enhances its GEF activity.[3][7] This potentiation of eIF2B function helps to overcome the inhibitory effects of eIF2-P, thereby restoring global protein synthesis and mitigating the detrimental consequences of a chronic ISR.[1][3]
Signaling Pathway of the Integrated Stress Response and this compound Intervention
Caption: The Integrated Stress Response (ISR) pathway and the intervention point of this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters reported for this compound, providing a comparative overview of its potency and efficacy.
| Parameter | Value | Assay System | Reference |
| EC50 | 33 nM | Cell-based ATF4-luciferase reporter assay | [4][5][8][9] |
| EC50 | 7.3 nM | GEF activity in primary fibroblast lysates (R191H) | [4][9][10] |
| Parameter | Dosage | Mouse Model | Outcome | Reference |
| Oral Administration | 300 µg/g of meal (21 weeks) | Vanishing White Matter (VWM) mice (R191H) | Normalized body weight gain, prevented motor deficits, myelin loss, and reactive gliosis. | [3][4][5] |
| Oral Administration | 30 mg/kg | VWM mice (R191H) | Normalized body weight gain and prevented motor deficits. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize the activity of this compound.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay directly measures the ability of eIF2B to exchange GDP for GTP on eIF2, and is used to determine the effect of compounds like this compound on this activity.
Principle: The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., Bodipy-FL-GDP) from eIF2 by unlabeled GTP, catalyzed by eIF2B. The decrease in fluorescence polarization upon release of the fluorescent GDP is proportional to the GEF activity.
Generalized Protocol:
-
Prepare eIF2 Substrate: Load purified eIF2 with Bodipy-FL-GDP.
-
Reaction Mixture: In a 384-well plate, combine cell lysates or purified eIF2B with the Bodipy-FL-GDP-loaded eIF2 substrate.[5]
-
Initiate Reaction: Add a molar excess of unlabeled GTP to initiate the exchange reaction.
-
Compound Treatment: For testing this compound, include varying concentrations of the compound in the reaction mixture.
-
Data Acquisition: Measure the fluorescence polarization at regular intervals using a plate reader.
-
Analysis: Calculate the rate of GDP exchange and determine the EC50 of this compound by plotting the rate as a function of compound concentration.
ATF4-Luciferase Reporter Assay
This cell-based assay provides a functional readout of ISR activation and its attenuation by this compound.
Principle: A reporter gene construct is used where the expression of luciferase is driven by a promoter containing the ATF4 upstream open reading frames (uORFs). Under ISR activation, ATF4 translation is induced, leading to luciferase expression.
Generalized Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with the ATF4-luciferase reporter plasmid.
-
Induce ISR: Treat the cells with a known ISR inducer (e.g., thapsigargin, tunicamycin).
-
Compound Treatment: Concurrently treat the cells with a dilution series of this compound.
-
Lysis and Luminescence Measurement: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: Normalize the luciferase signal to a control for cell viability. The EC50 of this compound is determined by plotting the inhibition of the ISR-induced luciferase signal against the compound concentration.
Experimental Workflow for this compound Efficacy Testing
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
Structural Basis of this compound-eIF2B Interaction
While a co-crystal structure of this compound bound to eIF2B is not publicly available, its mechanism is understood to be analogous to that of the well-characterized eIF2B activator, ISRIB.[11] ISRIB binds to a symmetric pocket formed at the interface of the two eIF2Bδ subunits in the decameric complex.[11] This binding acts as a "molecular staple," stabilizing the assembly of the eIF2B decamer, which is the most active form of the enzyme.[7][11] Given that this compound is a highly selective eIF2B activator with a similar functional profile to ISRIB, it is inferred to bind to a similar or overlapping site, thereby promoting the stabilization of the eIF2B decamer and enhancing its catalytic activity.[3][6][10]
Conclusion
This compound is a potent and selective activator of eIF2B that effectively counteracts the Integrated Stress Response. Its mechanism of action, centered on the stabilization of the active eIF2B decamer, has been validated through a series of in vitro and in vivo experiments. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the ISR and related diseases. Further elucidation of the precise structural interactions between this compound and eIF2B will undoubtedly facilitate the development of next-generation therapeutics targeting this critical cellular pathway.
References
- 1. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of eIF2B-catalyzed nucleotide exchange and phosphoregulation by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | eIF2B activator | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of 2BAct
For Researchers, Scientists, and Drug Development Professionals
Introduction
2BAct is a highly selective, orally active, and central nervous system (CNS) penetrant activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] It has demonstrated potential in preclinical models for neurological diseases characterized by a chronic integrated stress response (ISR), such as Vanishing White Matter (VWM) disease.[3][4][5] Developed as an improvement upon the earlier eIF2B activator ISRIB, this compound exhibits enhanced solubility and pharmacokinetic properties.[1][5] This guide provides a detailed overview of the pharmacokinetics of this compound, including quantitative data from preclinical studies, experimental methodologies, and relevant biological pathways.
Pharmacokinetic Profile of this compound in Mice
The pharmacokinetic parameters of this compound have been characterized in mice, demonstrating its systemic exposure and brain penetration following both intravenous and oral administration. The data presented below is sourced from Wong et al. (2019), "eIF2B activator prevents neurological defects caused by a chronic integrated stress response," and its supplementary materials.[4][5]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single dose administration.
| Parameter | Route | Dose (mg/kg) | Value (Mean ± SD) | Units |
| t½ | IV | 1 | 0.49 ± 0.05 | h |
| PO | 1 | 0.61 ± 0.05 | h | |
| PO | 30 | 0.81 ± 0.10 | h | |
| Vss | IV | 1 | 0.62 ± 0.06 | L/kg |
| AUC₀-inf | IV | 1 | 1590 ± 204 | ng·h/mL |
| PO | 1 | 439 ± 96 | ng·h/mL | |
| PO | 30 | 44000 ± 5800 | ng·h/mL | |
| CLp | IV | 1 | 10.8 ± 1.4 | mL/min/kg |
| Cmax | PO | 1 | 243 ± 45 | ng/mL |
| PO | 30 | 22000 ± 4100 | ng/mL | |
| Tmax | PO | 1 | 0.25 | h |
| PO | 30 | 0.5 | h | |
| F | PO | 1 | 28 | % |
| PO | 30 | 92 | % | |
| Unbound Brain/Plasma Ratio | ~0.3 |
Data extracted from Wong et al., 2019, Supplementary file 1B.[4]
Experimental Protocols
The following section details the methodology used to obtain the pharmacokinetic data for this compound in mice, as described by Wong et al. (2019).
Pharmacokinetic Study in Mice
Animals:
-
Species: Mouse
-
Strain: Not specified in the provided search results.
-
Sex: Male
-
Age: 6-8 weeks old
Dosing:
-
Intravenous (IV) Administration: this compound was administered as a single bolus injection at a dose of 1 mg/kg. The vehicle for IV administration was not specified in the provided search results.
-
Oral (PO) Administration: this compound was administered by oral gavage at doses of 1 mg/kg and 30 mg/kg. An aqueous-based vehicle was used for oral dosing.[5]
Sample Collection:
-
Blood samples were collected at various time points post-administration. The specific time points were not detailed in the search results.
-
Brain tissue was also collected to determine the unbound brain-to-plasma concentration ratio.
Analytical Method:
-
The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Experimental Workflow
Experimental workflow for the pharmacokinetic study of this compound in mice.
Signaling Pathway
This compound exerts its therapeutic effect by modulating the Integrated Stress Response (ISR). The ISR is a conserved signaling pathway that cells activate in response to a variety of stresses, such as viral infection, amino acid deprivation, and endoplasmic reticulum stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B. The inhibition of eIF2B leads to a reduction in global protein synthesis but selectively increases the translation of certain mRNAs, such as that of the transcription factor ATF4, to promote cellular recovery. In diseases like VWM, mutations in eIF2B lead to a chronic, maladaptive activation of the ISR. This compound functions by binding to and stabilizing the eIF2B complex, thereby enhancing its activity and counteracting the effects of eIF2α phosphorylation.[6][7]
Integrated Stress Response (ISR) Pathway
The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.
Conclusion
This compound is a promising eIF2B activator with favorable pharmacokinetic properties in preclinical mouse models, including good oral bioavailability and CNS penetration.[4][5] The detailed pharmacokinetic data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of neurodegenerative diseases and drug development. While this compound itself has been noted to have cardiovascular liabilities in larger animal models, making it unsuitable for human dosing, it serves as a critical tool compound and a proof-of-concept for the therapeutic potential of targeting the eIF2B-ISR pathway. Further development of this compound-like molecules with improved safety profiles is a promising avenue for the treatment of a range of diseases characterized by chronic ISR activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 6. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
The eIF2B Activator 2BAct: A Technical Guide for the Study of Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2BAct, a small molecule activator of the eukaryotic initiation factor 2B (eIF2B), and its application in the study of neurodegenerative disease models. This compound has emerged as a promising research tool for investigating the role of the Integrated Stress Response (ISR) in the pathophysiology of diseases such as Vanishing White Matter (VWM) disease. This document details the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Integrated Stress Response and this compound
The Integrated Stress Response (ISR) is a central signaling network that regulates protein synthesis in response to a variety of cellular stresses.[1][2] A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[1][2] This inhibition of eIF2B leads to a global reduction in protein synthesis and the preferential translation of a subset of mRNAs, including that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.
In certain neurodegenerative diseases, such as Vanishing White Matter (VWM), mutations in the genes encoding the subunits of eIF2B lead to a chronic, maladaptive activation of the ISR.[1][2] This sustained ISR is implicated in the progressive loss of white matter and neurological decline characteristic of the disease.
This compound is a potent, orally bioavailable small molecule that activates eIF2B.[1][2] It functions by stabilizing the decameric state of the eIF2B complex, thereby enhancing its GEF activity even in the presence of phosphorylated eIF2α.[1][2] This mechanism of action allows this compound to attenuate the ISR and restore normal protein synthesis, making it a valuable tool for studying the consequences of chronic ISR activation and for evaluating the therapeutic potential of ISR modulation in neurodegenerative disease models.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the allosteric activation of the eIF2B protein complex. The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the point of intervention for this compound.
References
2BAct: A Technical Guide to a Novel eIF2B Activator with Therapeutic Potential in Neurological Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
2BAct is a novel, highly selective, and orally active small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] It has demonstrated significant therapeutic potential in preclinical models of neurological diseases characterized by a chronic integrated stress response (ISR), such as Vanishing White Matter (VWM) disease.[2][3] By stimulating the activity of the eIF2B complex, this compound abrogates the maladaptive stress response, preventing neurological defects and normalizing the transcriptome and proteome in affected mice.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: The Integrated Stress Response and eIF2B
The integrated stress response (ISR) is a cellular signaling network that regulates protein synthesis in response to various stressors.[4] A central component of the ISR is the eukaryotic initiation factor 2 (eIF2), which, when phosphorylated, inhibits its guanine (B1146940) nucleotide exchange factor, eIF2B.[2][4] This inhibition leads to a general reduction in protein synthesis while paradoxically promoting the translation of specific stress-related proteins.[4]
Mutations in the genes encoding the eIF2B complex can lead to reduced eIF2B activity, causing a chronic ISR. This is the underlying cause of Vanishing White Matter (VWM) disease, a devastating neurological condition characterized by progressive myelin loss.[2][3] this compound has emerged as a promising therapeutic agent that directly targets and activates the eIF2B complex, offering a potential treatment for VWM and other diseases driven by a chronic ISR.[2][3]
Mechanism of Action of this compound
This compound is a highly selective eIF2B activator.[1] It functions by stimulating the remaining activity of the mutant eIF2B complex, thereby abrogating the maladaptive integrated stress response.[2][3] This mechanism has been shown to be effective in vivo, where this compound administration in a mouse model of VWM normalized the aberrant transcriptional landscape without causing significant gene expression changes in wild-type mice.[2]
Signaling Pathway of the Integrated Stress Response and this compound Intervention
Caption: Integrated Stress Response (ISR) pathway and the activating role of this compound on eIF2B.
Preclinical Efficacy of this compound
Preclinical studies using a mouse model of VWM (R191H mice) have demonstrated the significant therapeutic potential of this compound. Long-term treatment with this compound prevented the development of motor deficits, myelin loss, and reactive gliosis.[2][3]
Quantitative Data Summary
| Parameter | Wild-Type (WT) | R191H (Placebo) | R191H (this compound) | Reference |
| Myelin Content (Corpus Callosum) | 100% | 67% | 91% | [2][3] |
| Myelin Content (Spinal Cord) | 100% | 42% | 85% | [2][3] |
| Body Weight Gain | Normal | Reduced | Normalized | [2] |
| Motor Function (Beam Crossing) | Normal | Deficits | No significant difference from WT | [5] |
Pharmacokinetics and Potency
This compound exhibits improved solubility and pharmacokinetic properties compared to the earlier eIF2B activator, ISRIB.[1] It is orally active and can penetrate the central nervous system.[1][3]
| Parameter | Value | Reference |
| EC50 (in vitro) | 33 nM | [1] |
| EC50 (in vitro, R191H fibroblast lysate) | 7.3 nM | [1] |
| Unbound Brain/Plasma Ratio | ~0.3 | [3] |
Experimental Protocols
In Vitro ATF4-Luciferase Reporter Assay
This assay is used to measure the potency of this compound in attenuating the ISR in a cellular context.
Methodology:
-
HEK293T cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ATF4-responsive element.
-
Cells are treated with 100 nM thapsigargin (B1683126) to induce the ISR.
-
Increasing doses of this compound or ISRIB are added to the cells.
-
After 7 hours of incubation, luciferase activity is measured as a readout of ISR activation.[2]
In Vivo Efficacy Study in R191H VWM Mouse Model
This protocol outlines the long-term treatment of VWM mice with this compound to assess its therapeutic effects.
Methodology:
-
Male and female R191H VWM mice and wild-type littermates are used.
-
Treatment with this compound is initiated at 6-11 weeks of age.
-
This compound is administered orally by incorporating it into the rodent meal (300 µg this compound/g of meal).[1]
-
Body weight and motor function (e.g., inverted grid test, beam-crossing assay) are monitored regularly.
-
At the end of the study (after 21 weeks of treatment), brain and spinal cord tissues are collected for histological and molecular analysis.[1]
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for in vivo preclinical evaluation of this compound in a VWM mouse model.
Future Directions and Considerations
While this compound has shown remarkable preclinical efficacy, it is important to note that it has been associated with cardiovascular liabilities at a minimal efficacious dose and is not suitable for human dosing.[3] Therefore, therapeutic testing of this class of molecules awaits the development of a suitable candidate with an improved safety profile.[3]
Nevertheless, the success of this compound in preclinical models provides a strong proof-of-concept for the therapeutic strategy of eIF2B activation in VWM and potentially other neurological diseases characterized by a chronic ISR, such as Pelizaeus-Merzbacher Disease (PMD).[6] Further research is warranted to develop next-generation eIF2B activators with improved safety for clinical translation.
Conclusion
This compound is a potent and selective activator of eIF2B that has demonstrated significant therapeutic potential in preclinical models of VWM. Its ability to rescue the pathological and molecular phenotypes of this devastating neurological disease highlights the promise of targeting the integrated stress response for therapeutic benefit. While this compound itself may not be a clinical candidate, it serves as a critical tool for understanding the role of the ISR in disease and as a benchmark for the development of future eIF2B-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of this compound, an eIF2B Activator, in Mouse Models of Pelizaeus-Merzbacher Disease (PMD) - ELA International [elainternational.eu]
Methodological & Application
2BAct Protocol for In Vitro Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2BAct protocol is a powerful tool for the in vitro investigation of the Integrated Stress Response (ISR) and its role in various disease models. This compound is a highly selective, orally active small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Its primary mechanism of action is to stabilize the decameric form of the eIF2B complex, enhancing its guanine (B1146940) nucleotide exchange factor (GEF) activity.[3][4] This, in turn, mitigates the translational repression caused by the phosphorylation of eIF2α, a central event in the ISR. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture settings to study its effects on the ISR and downstream cellular processes.
Core Applications in Cell Culture
-
Modulation of the Integrated Stress Response (ISR): Investigate the downstream effects of ISR attenuation in response to various cellular stressors.
-
Disease Modeling: Study the therapeutic potential of eIF2B activation in cell culture models of diseases characterized by chronic ISR activation, such as Vanishing White Matter (VWM) disease and other leukodystrophies.[3][5]
-
Drug Discovery: Screen for novel therapeutic agents that target the ISR pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies demonstrating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | EC50 | Fold Change in GEF Activity | Reference |
| ISR Attenuation | HEK293T with ATF4-Luc reporter | 100 nM thapsigargin (B1683126) | 33 nM | Not Applicable | [1][6] |
| GEF Activity | Primary fibroblast lysates (R191H mutant) | --- | 7.3 nM | 3-fold increase | [2][3] |
| GEF Activity | N208Y MIN-6 cell lysates | 500 nM this compound | Not Applicable | Boosted GEF activity | [4] |
Table 2: In Vivo Effects of this compound in VWM Mouse Models (for contextual understanding)
| Parameter | Mouse Model | Treatment | Observation | Reference |
| Body Weight | R191H VWM mice | 300 µg this compound/g of meal; 21 weeks | Normalized body weight gain | [1][3] |
| Motor Function | R191H VWM mice | 21-week treatment | Prevented the appearance of motor deficits | [3][7] |
| Myelin Levels (Corpus Callosum) | R191H VWM mice | Long-term treatment | Maintained at 91% of wild-type levels | [3][6] |
| Myelin Levels (Spinal Cord) | R191H VWM mice | Long-term treatment | Maintained at 85% of wild-type levels | [3][6] |
Signaling Pathway
The Integrated Stress Response (ISR) is a central signaling pathway activated by a variety of cellular stresses. These stresses lead to the phosphorylation of eIF2α, which in turn inhibits eIF2B, a key regulator of protein synthesis. This compound acts as a molecular "stapler" to stabilize the eIF2B complex, enhancing its activity and thereby overcoming the inhibitory effect of phosphorylated eIF2α.
Experimental Protocols
Protocol 1: In Vitro ISR Attenuation Assay using a Luciferase Reporter
This protocol describes how to assess the ability of this compound to attenuate the ISR induced by a chemical stressor in a cell-based reporter assay.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Thapsigargin (or other desired ISR-inducing agent)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture HEK293T-ATF4-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. c. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. c. Prepare a solution of thapsigargin in cell culture medium at a concentration known to induce a robust ISR (e.g., 100 nM).
-
Treatment: a. Remove the culture medium from the cells. b. Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (thapsigargin alone). c. Co-treat the cells with thapsigargin to induce the ISR. d. Incubate the plate for 7 hours at 37°C and 5% CO2.
-
Luciferase Assay: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase reagent to each well. d. Measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the normalized luminescence values against the log of the this compound concentration. c. Calculate the EC50 value using a suitable software package (e.g., GraphPad Prism).
Protocol 2: In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This protocol provides a method to measure the effect of this compound on the GEF activity of eIF2B in cell lysates.
Materials:
-
Cell line of interest (e.g., primary fibroblasts, MIN-6 cells)
-
Cell lysis buffer
-
BODIPY-FL-GDP-loaded eIF2 (substrate)
-
Phosphorylated eIF2 (p-eIF2)
-
Guanosine diphosphate (B83284) (GDP)
-
Bovine serum albumin (BSA)
-
This compound
-
DMSO (vehicle control)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation: a. Culture the cells of interest to a sufficient density. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer on ice. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysate.
-
Assay Setup: a. Prepare a master mix containing BODIPY-FL-GDP-loaded eIF2, p-eIF2, GDP, and BSA in the assay buffer. b. Dispense the master mix into the wells of a 384-well plate. c. Add the cell lysate to each well to a final concentration of 0.1 mg/mL. d. Add this compound at various concentrations or a DMSO vehicle control.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence plate reader pre-set to 25°C. b. Measure the fluorescence polarization or intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. c. Take readings at regular intervals (e.g., every 45 seconds) for 30 minutes.
-
Data Analysis: a. The rate of GDP release is proportional to the change in fluorescence. b. Calculate the initial rate of the reaction for each concentration of this compound. c. Plot the reaction rates against the this compound concentration to determine the effect on GEF activity. d. The half-life of the fluorescently labeled GDP release can also be calculated to quantify GEF activity.[4]
Troubleshooting and Considerations
-
Solubility of this compound: this compound has improved solubility compared to its predecessor, ISRIB.[1] However, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium. For in vivo work, specific formulations with PEG300, Tween-80, and saline or corn oil have been described.[1][2]
-
Cell Type Specificity: The cellular response to this compound and ISR modulation may vary between cell types. It is important to optimize the experimental conditions, including drug concentration and treatment duration, for each cell line.
-
Toxicity: While this compound has shown a good safety profile in animal studies, it is advisable to perform a dose-response curve to assess potential cytotoxicity in the specific cell line being used.
By following these detailed protocols and considering the key aspects of the underlying signaling pathway, researchers can effectively utilize this compound as a tool to investigate the Integrated Stress Response in a variety of in vitro cell culture models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 4. Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of this compound, an eIF2B Activator, in Mouse Models of Pelizaeus-Merzbacher Disease (PMD) - ELA International [elainternational.eu]
- 6. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Determining Optimal 2BAct Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
2BAct is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B). By enhancing the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B, this compound mitigates the effects of the Integrated Stress Response (ISR), a key signaling pathway implicated in various neurological and metabolic diseases.[1][2][3] Preclinical studies in mouse models of Vanishing White Matter (VWM) disease have demonstrated the therapeutic potential of this compound in preventing neurological deficits, including myelin loss and motor impairments.[1][4] However, reports of cardiovascular liabilities in larger animal models and potential toxicity in other disease contexts necessitate a careful approach to dose determination to maximize therapeutic efficacy while ensuring an acceptable safety margin.[1][5][6]
These application notes provide a comprehensive overview of the available data on this compound dosage in mice and offer detailed protocols for researchers to determine the optimal dose for their specific experimental needs.
Mechanism of Action: The Integrated Stress Response
The Integrated Stress Response is a central cellular signaling pathway activated by a variety of stressors, leading to the phosphorylation of eIF2α. This phosphorylation inhibits eIF2B, resulting in a general shutdown of protein synthesis to conserve resources. However, chronic activation of the ISR can be maladaptive. This compound works by binding to and stabilizing the decameric eIF2B complex, enhancing its intrinsic GEF activity even in the presence of phosphorylated eIF2α. This action helps to restore protein synthesis and alleviate the detrimental effects of a chronically active ISR.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published in vitro and in vivo mouse studies.
Table 1: In Vitro Potency and Pharmacokinetics
| Parameter | Value | Species/System | Source |
| EC₅₀ (ATF4-luciferase assay) | 33 nM | HEK293T cells | [2] |
| EC₅₀ (mutant eIF2B activity) | 7.3 nM | R191H mouse embryonic fibroblasts | [2] |
| CNS Penetration | Unbound brain/plasma ratio ~0.3 | Mouse | [1][4] |
| Oral Bioavailability | Dose-dependent | Mouse | [1][4] |
Table 2: In Vivo Dosage and Administration in Mice
| Dosage | Administration Route | Mouse Model | Study Duration | Purpose | Source |
| 300 µg/g of meal (~30 mg/kg/day) | Medicated Diet | R191H VWM mice | 21 weeks | Efficacy Study | [2] |
| 1 mg/kg | Oral Gavage | CD-1 mice | Single dose | Pharmacokinetics | |
| 30 mg/kg | Oral Gavage | CD-1 mice | Single dose | Pharmacokinetics | |
| Not Specified | Not Specified | SOD1 G93A ALS mice | Not Specified | Toxicity Study | [5] |
Experimental Protocols
Protocol 1: Dose Formulation and Administration
A. Medicated Diet Formulation (for Chronic Studies)
This method is ideal for long-term studies to ensure consistent drug exposure without the stress of repeated handling.
-
Calculate this compound Amount: Determine the total amount of rodent meal required for the study duration and the number of animals. For a target dose of 300 µg of this compound per gram of meal, calculate the total mass of this compound needed.
-
Preparation:
-
Weigh the required amount of this compound.
-
In a mortar, add the weighed this compound to a small amount of powdered rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet).
-
Grind the mixture with a pestle until a homogenous powder is achieved.
-
Transfer the mixture to a larger container with the remaining powdered meal.
-
Mix thoroughly using geometric mixing by hand or a mechanical mixer (e.g., Turbula mixer) to ensure uniform distribution of this compound throughout the feed.
-
-
Storage: Store the medicated diet in airtight containers at 4°C, protected from light.
B. Oral Gavage Formulation (for Acute Dosing and PK Studies)
Oral gavage allows for the precise administration of a specific dose at a given time point.
-
Vehicle Selection: A common vehicle for this compound is an aqueous-based suspension. A suggested formulation is 10% DMSO and 90% Corn Oil.[2]
-
Preparation (Example for a 10 mg/mL solution):
-
Dissolve 100 mg of this compound in 1 mL of DMSO.
-
Add 9 mL of corn oil to the DMSO solution.
-
Vortex vigorously to create a uniform suspension.
-
Prepare the formulation fresh on the day of dosing.
-
-
Administration:
-
Administer the suspension via oral gavage using a 20-gauge, 1.5-inch curved gavage needle with a ball tip for an adult mouse.
-
The maximum recommended gavage volume is 10 mL/kg.
-
Ensure proper restraint and technique to prevent esophageal or gastric injury.
-
Protocol 2: Experimental Workflow for Optimal Dose Determination
A dose-ranging study is critical to identify the optimal therapeutic window for this compound.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
Application Notes and Protocols for 2BAct Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2BAct is a potent and selective small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a crucial regulator of protein synthesis.[1][2] It has demonstrated significant therapeutic potential in rodent models of diseases characterized by chronic activation of the Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease.[2][3] this compound functions by enhancing the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B, thereby counteracting the effects of eIF2α phosphorylation and restoring normal protein synthesis.[3][4][5] These application notes provide detailed protocols for the administration of this compound in rodent models, along with key quantitative data and a summary of its mechanism of action. While this compound has shown efficacy in preclinical rodent studies, it is important to note that it has demonstrated cardiovascular liabilities in larger animal models, making the specific molecule unsuitable for human dosing.[4][6][7]
Mechanism of Action: The Integrated Stress Response (ISR)
Various cellular stresses trigger the phosphorylation of eIF2α, which then competitively inhibits eIF2B. This inhibition leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which coordinates the ISR. In diseases like VWM, mutations in eIF2B lead to its reduced activity and a chronic, maladaptive ISR.[2][3] this compound directly targets and activates eIF2B, stabilizing its active decameric state to overcome the inhibitory effects of phosphorylated eIF2α, thus mitigating the chronic ISR.[6]
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound from studies in rodent models of Vanishing White Matter disease.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Value | Reference |
| EC50 | ATF4-luciferase reporter assay (ISR attenuation) | 33 nM | [1] |
| EC50 | GEF activity in R191H mouse embryonic fibroblasts | 7.3 nM | [1][4] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Vehicle | Value | Reference |
| Bioavailability | Aqueous-based | Dose-dependent | [4] |
| CNS Penetration | - | Unbound brain/plasma ratio ~0.3 | [4] |
Table 3: In Vivo Efficacy of this compound in VWM Rodent Model (R191H mice)
| Phenotype | Metric | R191H (Placebo) | R191H + this compound | Reference |
| Physiological | Body Weight Gain | Significantly reduced vs. WT | Normalized to WT levels | [4][5][7] |
| Motor Function | Inverted Grid Test | Reduced hang time | Normalized to WT levels | [5] |
| Motor Function | Balance Beam Test | Longer crossing time, more errors | Normalized to WT levels | [5] |
| Histological | Myelin Levels (Corpus Callosum) | 33% reduction vs. WT | Maintained at 91% of WT | [4][7] |
| Histological | Myelin Levels (Spinal Cord) | 58% reduction vs. WT | Maintained at 85% of WT | [4][7] |
| Histological | Reactive Gliosis (GFAP, Iba-1) | Increased | Normalized to WT levels | [5] |
| Molecular | Brain Transcriptome | Aberrant ISR signature | Normalized | [3][5][8] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rodent Chow
This protocol details the preparation of this compound-medicated rodent feed for long-term oral administration, which has been shown to be an effective and non-invasive dosing method.[4][7]
Materials:
-
This compound compound
-
Standard powdered rodent diet (e.g., Teklad Global 14% Protein Rodent Maintenance Diet)
-
Mortar and pestle
-
High-density polyethylene (B3416737) (HDPE) bottles
-
Turbula mixer (or manual geometric mixing)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Compound: Determine the total amount of medicated feed required for the study. For a target concentration of 300 ppm (300 µg of this compound per gram of meal), calculate the total mass of this compound needed.[2][4][7]
-
Example: For 1 kg of feed, 300 mg of this compound is required.
-
-
Initial Mixing (Pre-blend): a. Weigh the calculated amount of this compound using an analytical balance. b. Place the weighed this compound into a clean mortar. c. Add a small amount of the powdered rodent meal (approximately 2-3 times the volume of the compound) to the mortar. d. Gently grind the compound and the meal together with the pestle until a homogenous mixture is achieved. This step is crucial for ensuring even distribution.[4][7]
-
Bulk Mixing: a. Transfer the pre-blend from the mortar into an appropriately sized HDPE bottle. b. Add the remaining powdered meal to the bottle in portions, following the principle of geometric dilution. After each addition, cap the bottle and shake vigorously to mix. c. For optimal homogeneity, use a Turbula mixer set at a low speed (e.g., 48 rpm) for at least 15 minutes.[4][7]
-
Control Diet Preparation: Prepare a placebo diet by mixing powdered meal without the active compound using the same procedure to ensure textural consistency.[2][4]
-
Storage: Store the medicated and placebo diets in airtight, labeled containers at 4°C, protected from light.
-
Administration: Provide the medicated or placebo feed to the animals ad libitum. Replace the feed in the cages regularly (e.g., twice weekly) to ensure freshness.
Protocol 2: Long-Term Efficacy Study Workflow in a VWM Mouse Model
This protocol outlines a typical workflow for a preclinical efficacy study of this compound in a genetically engineered mouse model of VWM, such as the Eif2b5R191H/R191H model.[4][5]
Caption: Workflow for a long-term this compound efficacy study in rodent models.
Procedure:
-
Animal Models: Utilize Eif2b5R191H/R191H knock-in mice and wild-type (WT) littermates as controls. House animals in accordance with institutional (IACUC) and national (NIH) guidelines.[4]
-
Baseline Assessment: Prior to treatment initiation (e.g., at 6-11 weeks of age), record baseline body weights and perform motor function tests (e.g., inverted grid test for muscle strength, balance beam test for coordination).[4][5]
-
Randomization and Blinding: Pseudo-randomly assign animals to treatment groups, balancing for age and sex. The study should be conducted in a blinded fashion, where investigators are unaware of the treatment assignments.[4]
-
Group 1: WT mice on placebo diet.
-
Group 2: R191H mice on placebo diet.
-
Group 3: R191H mice on this compound-medicated diet (300 ppm).
-
-
Treatment: Begin administration of the respective diets as described in Protocol 1.
-
Monitoring: a. Measure body weights weekly throughout the study.[4] b. Observe animals for any clinical signs of distress or adverse effects.
-
Behavioral Analysis: Repeat motor function tests at specified intervals and at the study endpoint to assess progressive deficits and therapeutic effects.[5]
-
Histological and Molecular Analysis: a. Process fixed tissues for histology. Perform staining for myelin (e.g., Luxol Fast Blue) and immunohistochemistry for markers of reactive gliosis (e.g., GFAP for astrocytes, Iba-1 for microglia).[4][7] b. Quantify the stained area using image analysis software. c. For molecular analysis, collect fresh-frozen tissue samples for RNA sequencing or proteomic analysis to assess the normalization of the ISR and other disease-related pathways.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of 2BAct in Vanishing White Matter Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanishing White Matter (VWM) disease is a devastating genetic leukodystrophy caused by mutations in the genes encoding the subunits of the eukaryotic translation initiation factor 2B (eIF2B).[1][2][3] These mutations lead to a reduction in eIF2B activity, which is a crucial regulator of protein synthesis, particularly under cellular stress.[1][2] This compromised function of eIF2B results in a chronic activation of the Integrated Stress Response (ISR), a key contributor to the pathophysiology of VWM, leading to progressive myelin loss, neurological deficits, and ultimately, a fatal outcome.[1][2][3][4]
2BAct is a small molecule activator of eIF2B that has shown significant promise in preclinical models of VWM.[1][2][4] It functions by stabilizing the decameric form of the eIF2B complex, which is its most active state, thereby boosting its residual activity in the presence of VWM mutations.[2] This application note provides detailed protocols for the use of this compound in cellular and animal models of VWM, summarizes key quantitative data from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound in VWM
Mutations in eIF2B subunits in VWM lead to a less stable and less active protein complex. This impairs the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B, which is essential for converting the inactive eIF2-GDP to the active eIF2-GTP, a key step in the initiation of mRNA translation. The reduced eIF2B activity mimics a state of cellular stress, leading to the chronic activation of the ISR. A central event in the ISR is the phosphorylation of eIF2α, which further inhibits the already compromised eIF2B activity. This creates a detrimental feedback loop that exacerbates the disease pathology. This compound acts as a molecular "stapler" for the eIF2B complex, enhancing its stability and boosting its GEF activity.[2] By doing so, this compound helps to overcome the inhibitory effects of both the VWM mutations and eIF2α phosphorylation, thereby attenuating the chronic ISR and its downstream pathological consequences.[1][5]
Figure 1: Mechanism of this compound in VWM.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in the Eif2b5R191H/R191H mouse model of VWM, which recapitulates many of the key features of the human disease.[2] The following tables summarize the key quantitative findings from long-term treatment with this compound.
Table 1: Effect of this compound on Phenotype in Eif2b5R191H/R191H Mice
| Parameter | Genotype | Treatment | Outcome | Reference |
| Body Weight | Eif2b5R191H/R191H | Placebo | Reduced weight gain compared to Wild-Type | [2] |
| Eif2b5R191H/R191H | This compound (300 µg/g of meal) | Normalized body weight gain | [2][6] | |
| Motor Function | Eif2b5R191H/R191H | Placebo | Progressive motor deficits | [2] |
| Eif2b5R191H/R191H | This compound (300 µg/g of meal) | Prevention of motor deficits | [2][6] |
Table 2: Histopathological and Molecular Effects of this compound in Eif2b5R191H/R191H Mice
| Parameter | Brain Region | Genotype | Treatment | Outcome | Reference |
| Myelin Content | Corpus Callosum | Eif2b5R191H/R191H | Placebo | 33% reduction vs. WT | [2] |
| Eif2b5R191H/R191H | This compound | Maintained at 91% of WT levels | [2] | ||
| Spinal Cord | Eif2b5R191H/R191H | Placebo | 58% reduction vs. WT | [2] | |
| Eif2b5R191H/R191H | This compound | Maintained at 85% of WT levels | [2] | ||
| Reactive Gliosis (GFAP) | Corpus Callosum | Eif2b5R191H/R191H | Placebo | Significant increase vs. WT | [2] |
| Eif2b5R191H/R191H | This compound | Fully normalized to WT levels | [2] | ||
| Spinal Cord | Eif2b5R191H/R191H | Placebo | Significant increase vs. WT | [2] | |
| Eif2b5R191H/R191H | This compound | Fully normalized to WT levels | [2] | ||
| ISR Activation (ATF4) | Central Nervous System | Eif2b5R191H/R191H | Placebo | Upregulated ATF4 translation | [2] |
| Eif2b5R191H/R191H | This compound | Prevented ISR induction | [2] |
Table 3: In Vitro Activity of this compound
| Assay | Model | Effect of this compound | EC50 | Reference |
| eIF2B GEF Activity | Primary fibroblast lysates from Eif2b5R191H/R191H embryos | Threefold enhancement of GEF activity | 7.3 nM | [4] |
| eIF2B Activation | General | Highly selective eIF2B activator | 33 nM | [6] |
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed publications and are intended to serve as a guide for researchers.[2] Optimization may be required for specific experimental conditions.
Protocol 1: In Vivo Treatment of VWM Mouse Models with this compound
This protocol describes the long-term administration of this compound to the Eif2b5R191H/R191H mouse model of VWM.
Materials:
-
Eif2b5R191H/R191H mice and wild-type littermate controls
-
This compound
-
Standard rodent chow
-
Vehicle control (e.g., formulation without this compound)
-
Appropriate housing and care facilities for mice
Procedure:
-
Animal Model: Utilize the Eif2b5R191H/R191H mouse model, which carries a homozygous mutation corresponding to a severe human VWM allele.[2]
-
Treatment Groups: Divide mice into the following groups:
-
Wild-Type + Placebo chow
-
Wild-Type + this compound chow
-
Eif2b5R191H/R191H + Placebo chow
-
Eif2b5R191H/R191H + this compound chow
-
-
Drug Formulation: Prepare the this compound-containing chow at a concentration of 300 µg of this compound per gram of meal.[6] Ensure homogenous mixing of the compound within the chow. Prepare a placebo chow with the same formulation but without the active compound.
-
Treatment Administration: Begin treatment at an early, pre-symptomatic age (e.g., 6 weeks).[2] Provide the formulated chow ad libitum.
-
Monitoring:
-
Monitor body weight regularly (e.g., weekly).
-
Perform motor function tests (e.g., balance beam, rotarod) at regular intervals to assess neurological deficits.
-
-
Study Duration: Continue the treatment for a long-term period (e.g., up to 21 weeks or as dictated by the study endpoints).[6]
Figure 2: In vivo treatment workflow.
Protocol 2: Immunohistochemistry for Myelin and Reactive Gliosis
This protocol details the staining of brain and spinal cord sections for Myelin Basic Protein (MBP) and Glial Fibrillary Acidic Protein (GFAP).
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain and spinal cord sections
-
Primary antibodies:
-
Anti-Myelin Basic Protein (MBP)
-
Anti-Glial Fibrillary Acidic Protein (GFAP)
-
-
Appropriate secondary antibodies (e.g., biotinylated anti-rabbit/mouse IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope and imaging system
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or prepare frozen sections as per standard protocols.
-
Antigen Retrieval: If using paraffin (B1166041) sections, perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Blocking: Block non-specific binding sites with an appropriate blocking solution (e.g., normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (anti-MBP or anti-GFAP) overnight at 4°C. The optimal dilution should be determined empirically.
-
Secondary Antibody Incubation: Wash sections and incubate with the appropriate biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash sections and incubate with ABC reagent for 30 minutes at room temperature.
-
Visualization: Wash sections and develop the signal with DAB substrate until the desired stain intensity is reached.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Mounting and Imaging: Dehydrate, clear, and mount the sections. Acquire images using a brightfield microscope.
-
Quantification: Quantify the stained area for MBP and GFAP using image analysis software.
Protocol 3: Assessment of Integrated Stress Response (ISR) Activation
This protocol describes the detection of ATF4, a key marker of ISR activation, by immunohistochemistry.
Materials:
-
Brain and spinal cord sections (as in Protocol 2)
-
Primary antibody: Anti-ATF4
-
Appropriate secondary antibody and detection reagents (as in Protocol 2)
-
Microscope and imaging system
Procedure:
-
Follow the immunohistochemistry protocol as described in Protocol 2, substituting the anti-ATF4 primary antibody for anti-MBP or anti-GFAP.
-
Quantify the number of ATF4-positive cells or the intensity of ATF4 staining in specific brain regions to assess the level of ISR activation.
Protocol 4: In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate eIF2, providing a direct measure of its enzymatic activity.
Materials:
-
Cell or tissue lysates (e.g., from primary fibroblasts of VWM mice)
-
Purified eIF2 loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP)
-
Unlabeled GTP
-
This compound or vehicle control
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates under non-denaturing conditions to preserve protein activity.
-
Assay Setup: In a microplate, combine the cell lysate containing eIF2B with the fluorescently labeled eIF2-GDP substrate in the assay buffer.
-
Treatment: Add this compound at various concentrations or a vehicle control to the wells.
-
Initiation of Reaction: Initiate the nucleotide exchange reaction by adding a saturating concentration of unlabeled GTP.
-
Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader. The dissociation of the fluorescent GDP from eIF2 leads to a decrease in its fluorescence.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Determine the EC50 value by plotting the reaction rates against the log of the this compound concentration.
Figure 3: GEF activity assay workflow.
Conclusion
This compound represents a promising therapeutic strategy for Vanishing White Matter disease by directly targeting the underlying molecular defect of reduced eIF2B activity and the resulting chronic activation of the Integrated Stress Response. The protocols and data presented in these application notes provide a framework for researchers to further investigate the potential of this compound and similar eIF2B activators in preclinical models of VWM and other diseases associated with a maladaptive ISR. These studies are crucial for advancing our understanding of VWM pathophysiology and for the development of novel therapies for this devastating disease.
References
- 1. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peer review in eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 5. Surviving and Adapting to Stress: Translational Control and the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATF4-Luciferase Reporter Assay for Measuring 2BAct Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing an Activating Transcription Factor 4 (ATF4)-luciferase reporter assay to assess the activity of 2BAct, a known activator of the eukaryotic initiation factor 2B (eIF2B). This assay serves as a robust tool for quantifying the ability of this compound to counteract the Integrated Stress Response (ISR), a key cellular signaling pathway implicated in various diseases.
The ISR is a central cellular signaling network activated by a range of stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.[1][2][3] A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[2][4] This phosphorylation reduces global protein synthesis but paradoxically enhances the translation of specific mRNAs, most notably that of ATF4.[4][5] ATF4 then translocates to the nucleus and drives the expression of genes involved in stress adaptation.[1][3]
Chronic activation of the ISR is implicated in the pathology of numerous diseases.[6][7] this compound is a small molecule activator of eIF2B, the guanine (B1146940) nucleotide exchange factor for eIF2.[4][8] By activating eIF2B, this compound can overcome the inhibitory effects of eIF2α phosphorylation, thereby restoring general protein synthesis and reducing the translation of ATF4.[6][7] This makes the ATF4-luciferase reporter assay an effective method for measuring the efficacy of this compound and similar compounds. In this assay, the promoter of an ATF4 target gene, containing C/EBP-ATF response elements (CAREs), drives the expression of a luciferase reporter gene.[1][9] Increased ATF4 activity due to stress leads to higher luciferase expression, which can be subsequently inhibited by an active compound like this compound.[7][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental procedure for the ATF4-luciferase reporter assay.
Caption: ATF4 Signaling Pathway in the Integrated Stress Response.
References
- 1. gosset.ai [gosset.ai]
- 2. Integrated stress response - Wikipedia [en.wikipedia.org]
- 3. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. signosisinc.com [signosisinc.com]
- 10. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
Measuring eIF2B GEF Activity with 2BAct: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the guanine (B1146940) nucleotide exchange factor (GEF) activity of eukaryotic initiation factor 2B (eIF2B) using 2BAct, a potent and selective small-molecule activator. This assay is crucial for studying the Integrated Stress Response (ISR), a central pathway in cellular homeostasis, and for the development of therapeutics targeting diseases associated with ISR dysregulation, such as Vanishing White Matter disease.
Introduction
Eukaryotic translation initiation factor 2B (eIF2B) is a critical regulator of protein synthesis. It functions as the GEF for eIF2, catalyzing the exchange of GDP for GTP to form the active eIF2-GTP-Met-tRNAi ternary complex, a key step in translation initiation.[1] Under various stress conditions, such as viral infection, amino acid deprivation, or endoplasmic reticulum stress, specific kinases phosphorylate the α-subunit of eIF2 (eIF2α).[1][2] This phosphorylation converts eIF2 from a substrate into a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis and the activation of the Integrated Stress Response (ISR).[2][3]
Chronic ISR activation is implicated in several neurological and metabolic disorders.[2] this compound is a small molecule activator of eIF2B that enhances its GEF activity, even for mutant forms of the enzyme, offering a therapeutic strategy to ameliorate diseases caused by a chronically activated ISR.[4][5] This document outlines the principles and procedures for a fluorescence-based assay to quantify eIF2B GEF activity and assess the potency of activators like this compound.
Principle of the Assay
The this compound GEF activity assay relies on monitoring the displacement of a fluorescently labeled GDP analog, BODIPY-FL-GDP, from eIF2. In the presence of active eIF2B, the BODIPY-FL-GDP bound to eIF2 is exchanged for unlabeled GDP or GTP in the reaction buffer. This exchange leads to a decrease in the fluorescence signal over time, which is proportional to the GEF activity of eIF2B. The rate of fluorescence decay can be used to determine the kinetic parameters of the reaction and to evaluate the effect of compounds like this compound on eIF2B activity.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the eIF2B signaling pathway and the experimental workflow for the this compound GEF assay.
Caption: eIF2B Signaling Pathway.
Caption: this compound GEF Assay Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound GEF assay.
| Parameter | Value | Reference |
| This compound Potency | ||
| EC50 in cell-based ATF4-luciferase reporter assay | 33 nM | [4][7] |
| EC50 for enhancing GEF activity in R191H mutant lysates | 7.3 nM | [4][5] |
| GEF Assay Component Concentrations | ||
| BODIPY-FL-GDP-loaded eIF2 | 25 nM | [7][8] |
| Phospho-eIF2 | 3 nM | [7][8] |
| Unlabeled GDP | 0.1 mM | [7][8] |
| Bovine Serum Albumin (BSA) | 1 mg/mL | [7][8] |
| Mouse Embryonic Fibroblast (MEF) Lysate | 0.1 mg/mL | [7][8] |
| In Vivo Dosing (VWM Mice) | ||
| This compound in diet | 300 µg/g of meal | [4][7] |
| Treatment Duration | 21 weeks | [4][7] |
Table 1: Quantitative parameters for this compound and the eIF2B GEF assay.
| Cell Type | Condition | GEF Activity | Effect of this compound | Reference |
| Primary Fibroblast Lysates | Wild-Type (WT) | Higher than R191H | Enhanced | [4][5] |
| Primary Fibroblast Lysates | R191H Embryos | Lower than WT | Threefold enhancement | [4][5] |
| Lymphoblastoid Cell Lines | eIF2B-mutated patients | Significantly decreased | Not specified | [9] |
Table 2: Comparison of eIF2B GEF activity in different cell models.
Experimental Protocols
Materials and Reagents
-
eIF2 Substrate: Purified eIF2 protein.
-
Fluorescent GDP: BODIPY-FL-GDP.
-
Unlabeled Nucleotide: GDP.
-
eIF2B Source: Purified eIF2B, cell lysates (e.g., from MEFs or patient-derived cells).
-
Test Compound: this compound (or other potential activators/inhibitors).
-
Assay Buffer: Composition may vary, but typically contains HEPES, KCl, MgCl2, and DTT.
-
BSA: Bovine Serum Albumin.
-
384-well plates: Black, low-volume plates are recommended to minimize background fluorescence.
-
Fluorescence plate reader: Capable of kinetic measurements with excitation at ~485 nm and emission at ~535 nm.
Protocol: Measuring eIF2B GEF Activity in Cell Lysates
This protocol is adapted from published methods for measuring eIF2B GEF activity using cell lysates as the source of the enzyme.[7][8]
1. Preparation of BODIPY-FL-GDP-loaded eIF2: a. Incubate purified eIF2 with an excess of BODIPY-FL-GDP in a suitable buffer to allow for nucleotide exchange. b. Remove unbound BODIPY-FL-GDP using a desalting column or other appropriate method. c. Determine the concentration of the BODIPY-FL-GDP-loaded eIF2.
2. Assay Setup: a. Prepare a master mix containing the assay buffer, unlabeled GDP, BSA, and phospho-eIF2 (if investigating the effect of inhibition). b. Dispense the test compound (e.g., a serial dilution of this compound) into the wells of a 384-well plate. A vehicle control (e.g., DMSO) should be included. c. Add the BODIPY-FL-GDP-loaded eIF2 to each well.
3. Reaction Initiation and Measurement: a. To start the reaction, add the cell lysate containing eIF2B to each well. The final concentrations of the components should be as specified in Table 1. b. Immediately place the plate in a fluorescence plate reader pre-set to 25°C. c. Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings taken at 45-second intervals.
- Excitation Wavelength: 485 nm (15 nm width)
- Emission Wavelength: 535 nm (25 nm width)
4. Data Analysis: a. For each well, plot the fluorescence intensity as a function of time. b. Fit the data to a one-phase exponential decay curve to determine the rate of GDP release (k_obs). c. Plot the k_obs values against the concentration of this compound. d. Fit the resulting dose-response curve using a suitable model (e.g., sigmoidal dose-response) to calculate the EC50 of this compound.
Advantages and Limitations
Advantages:
-
High-throughput: The microplate format allows for the screening of multiple compounds and concentrations simultaneously.
-
Quantitative: Provides kinetic data (rates, EC50 values) that are essential for characterizing enzyme activity and compound potency.[10]
-
Physiologically Relevant: The use of cell lysates allows for the study of eIF2B activity in a more cellular context, including the presence of endogenous regulators.[10]
-
Versatile: Can be adapted to use purified recombinant eIF2B or lysates from various cell types, including those with disease-causing mutations.[9]
Limitations:
-
Indirect Measurement: The assay measures the release of a fluorescent analog, not the direct binding of GTP.
-
Complexity of Lysates: When using cell lysates, other cellular factors could potentially influence the assay results.[10]
-
Reagent Preparation: The preparation of stable and active BODIPY-FL-GDP-loaded eIF2 can be challenging.
Conclusion
The this compound GEF assay is a robust and sensitive method for quantifying eIF2B activity and evaluating the effects of small-molecule modulators. This tool is invaluable for basic research into the Integrated Stress Response and for the preclinical development of drugs targeting eIF2B-related diseases. Careful attention to reagent preparation and experimental setup is crucial for obtaining reliable and reproducible results.
References
- 1. portlandpress.com [portlandpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Eukaryotic Initiation Factor 2B (eIF2B) GEF Activity as a Diagnostic Tool for EIF2B-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages and limitations of cell-based assays for GTPase activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term 2BAct Treatment In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of 2BAct, a novel activator of the eukaryotic initiation factor 2B (eIF2B). Long-term treatment with this compound has been shown to prevent significant neurological defects in mouse models of Vanishing White Matter (VWM) disease by mitigating a chronic Integrated Stress Response (ISR).[1][2][3][4] This document details the underlying mechanism, key experimental findings, and detailed protocols for preclinical evaluation.
Introduction
Vanishing White Matter (VWM) is a devastating genetic leukodystrophy caused by mutations in the genes encoding the five subunits of eIF2B.[3][4][5] These mutations reduce the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B, leading to a chronic activation of the Integrated Stress Response (ISR), particularly in the central nervous system (CNS).[1][3] The ISR is a cellular signaling pathway that, when chronically activated, impairs protein synthesis and contributes to cellular dysfunction and pathology, such as the myelin loss characteristic of VWM.[4][5][6]
This compound is a potent, selective, and orally bioavailable small molecule that activates eIF2B.[7][8] It functions by stabilizing the decameric, most active form of the eIF2B complex, thereby boosting its residual GEF activity even in the presence of pathogenic mutations.[1][6] This mechanism effectively abrogates the maladaptive chronic ISR, offering a promising therapeutic strategy for VWM and potentially other diseases characterized by chronic ISR activation.[1][2][4]
Mechanism of Action: The Integrated Stress Response
The ISR is a convergent signaling pathway activated by various cellular stresses. Four main kinases (PERK, GCN2, PKR, HRI) respond to distinct stress signals and phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B. This inhibition leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), a key transcriptional regulator of stress-response genes. In VWM, reduced eIF2B activity mimics the effect of eIF2α phosphorylation, leading to a chronic, maladaptive ISR. This compound directly targets eIF2B, enhancing its activity to overcome the inhibitory effects and restore normal protein synthesis, thus shutting down the chronic ISR.
References
- 1. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 2. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 3. Protocol for a mouse CNS demyelination model induced by a combination of HSV-1 and IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 5. ihisto.io [ihisto.io]
- 6. unmc.edu [unmc.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of 2BAct for Oral Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2BAct is a potent, selective, and orally active activator of the eukaryotic initiation factor 2B (eIF2B), a crucial component of the Integrated Stress Response (ISR).[1][2] With an EC50 of 33 nM, this compound has demonstrated the ability to penetrate the central nervous system and exhibits improved solubility and pharmacokinetic properties compared to earlier eIF2B activators like ISRIB.[1][3] Its mechanism involves stimulating the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B, which is often compromised under conditions of cellular stress, thereby preventing the neurological defects associated with a chronic ISR.[1][3][4] These characteristics make this compound a valuable tool for in vivo studies requiring long-term oral dosing to investigate the therapeutic potential of ISR modulation in various disease models, such as Vanishing White Matter (VWM) disease.[3][5][6]
This document provides detailed protocols for the preparation of this compound for oral administration in preclinical research settings, primarily focusing on rodent models. Two primary methods are detailed: formulation in liquid vehicles for oral gavage and incorporation into standard rodent diet for ad libitum feeding.
Mechanism of Action: The Integrated Stress Response (ISR)
The ISR is a conserved signaling pathway activated by various cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum stress.[4][6] These stresses lead to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as an inhibitor of eIF2B, which is responsible for recycling GDP-bound eIF2 to its active GTP-bound state.[4] This inhibition leads to a general reduction in protein synthesis to conserve resources but also paradoxically promotes the translation of specific mRNAs, such as the transcription factor ATF4, which orchestrates a transcriptional response to stress.[4] Chronic activation of the ISR can be maladaptive. This compound directly binds to and activates eIF2B, restoring its function even in the presence of phosphorylated eIF2α, thus mitigating the downstream consequences of the ISR.[3][4]
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published preclinical data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System Context | Reference |
|---|---|---|---|
| EC50 | 33 nM | Cell-based ATF4-luciferase reporter assay (ISR attenuation) | [1] |
| EC50 | 7.3 nM | GEF activity enhancement in primary fibroblast lysates from R191H embryos |[1][3] |
Table 2: In Vivo Pharmacokinetic and Dosing Parameters
| Parameter | Value | Species | Administration Route | Reference |
|---|---|---|---|---|
| Unbound Brain/Plasma Ratio | ~0.3 | Mouse | Oral | [3][7] |
| Dietary Dose | 300 µg / g of meal | Mouse | Oral (in diet) | [1] |
| Gavage Dose 1 | 1 mg/kg | Mouse (CD-1) | Oral (gavage) | [2][8] |
| Gavage Dose 2 | 30 mg/kg | Mouse (CD-1) | Oral (gavage) |[2][8] |
Table 3: Formulation and Solubility Data for Oral Gavage
| Formulation Composition | Achieved Solubility | Notes | Reference |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Prepare fresh daily. Solvents must be added sequentially. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Prepare fresh daily. May require heating/sonication. | [1] |
| 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water | Suspension | Micronized this compound is used to create a stable microsuspension. |[2][8] |
Table 4: Stock Solution Storage
| Storage Temperature | Duration | Notes | Reference |
|---|---|---|---|
| -80°C | 6 months | Protect from light. | [1] |
| -20°C | 1 month | Protect from light. |[1] |
Experimental Protocols
The choice of oral administration protocol often depends on the duration of the study. For long-term chronic studies (weeks to months), incorporation into the diet is often preferred to minimize animal stress from repeated gavage. For acute or pharmacokinetic studies, oral gavage with a liquid formulation provides more precise dose administration.
Caption: Workflow for selecting a this compound oral administration protocol.
Protocol 1: Incorporation into Rodent Diet (for Long-Term Studies)
This method is ideal for chronic efficacy studies as it allows for continuous drug exposure without the stress of repeated handling and gavage.[3][7] A dose of 300 μg of this compound per gram of meal has been used effectively in a 21-week study.[1]
Materials:
-
This compound powder
-
Standard powdered rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet)
-
Mortar and pestle
-
High-density polyethylene (B3416737) (HDPE) bottles
-
Mixing equipment (e.g., Turbula mixer) or manual agitation capability
Procedure:
-
Calculate Required Amounts: Determine the total amount of medicated diet needed for the study. Calculate the corresponding total weight of this compound required based on the target concentration (e.g., 300 mg of this compound for 1 kg of diet).
-
Initial Grinding: Weigh the calculated amount of this compound. Place it in a mortar with a small amount of the powdered rodent meal.
-
Homogenize: Grind the this compound and small portion of meal together with a pestle until the mixture is visually homogenous. This step is critical for ensuring even drug distribution.
-
Geometric Mixing: Transfer the homogenous mixture to an appropriately sized HDPE bottle. Add an approximately equal volume of additional powdered meal and mix thoroughly by hand agitation or using a mixer.
-
Scale-Up: Continue to add powdered meal in geometric proportions, mixing thoroughly after each addition, until the entire batch of diet is prepared. For large batches, a Turbula mixer set at a low speed (e.g., 48 rpm for 15 minutes) is recommended to ensure homogeneity.[3][7]
-
Storage: Store the medicated diet in airtight containers, protected from light, at an appropriate temperature (typically 4°C) to maintain compound stability.
Protocol 2: Aqueous Microsuspension (for Oral Gavage)
This protocol is suitable for studies requiring precise dosing of a suspension. It utilizes HPMC as a suspending agent.[2][8]
Materials:
-
Micronized this compound powder
-
Hydroxypropyl methylcellulose (HPMC), e.g., Hypromellose 2910, 4000 mPa
-
Milli-Q or equivalent purified water
-
Magnetic stirrer and heat plate
-
Mortar and pestle
-
Volumetric flask and glass vials
Procedure:
-
Prepare 0.5% HPMC Vehicle: a. Heat 500 mL of Milli-Q water to 60°C. b. Add 5 g of HPMC to the heated water while stirring. Continue to stir until the HPMC is fully dispersed. c. Transfer the solution to a 1 L volumetric flask. Rinse the original container with additional water and add the rinses to the flask. d. Add water to the 1 L mark and allow the solution to stir overnight at room temperature to obtain a clear, homogenous vehicle. e. Store the vehicle refrigerated. Allow it to return to room temperature before use. Prepare fresh vehicle monthly.[2]
-
Prepare this compound Suspension: a. Weigh the required amount of micronized this compound into a mortar. b. Levigate (wet grind) the powder with a small amount of the 0.5% HPMC vehicle using a pestle to form a smooth paste. c. Transfer the paste to a calibrated glass vial. d. Rinse the mortar and pestle multiple times with the HPMC vehicle, adding each rinse to the vial to ensure complete transfer of the compound. e. Add HPMC vehicle to the final desired volume (q.s.). f. Mix thoroughly by vortexing for at least 10 seconds before each administration to ensure a uniform suspension.[2]
Protocol 3: Co-Solvent Formulations (for Oral Gavage)
These protocols are designed to achieve a clear solution of this compound, which can be advantageous for ensuring dose uniformity. The working solution should be prepared fresh daily.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Corn oil
-
Vortex mixer, sonicator, and/or heating equipment
Procedure A: DMSO / PEG300 / Tween-80 / Saline Formulation (Solubility ≥ 5 mg/mL)
-
Prepare Stock (Optional but Recommended): Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Sequential Addition: The order of solvent addition is critical. For a 1 mL final volume: a. To 400 µL of PEG300, add 100 µL of the 50 mg/mL this compound stock solution in DMSO. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture. Mix thoroughly. c. Add 450 µL of saline to reach the final volume of 1 mL. Mix until a clear solution is obtained.[1]
-
Note: The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Procedure B: DMSO / Corn Oil Formulation (Solubility ≥ 5 mg/mL)
-
Prepare Stock (Optional but Recommended): Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Mixing: For a 1 mL final volume: a. To 900 µL of corn oil, add 100 µL of the 50 mg/mL this compound stock solution in DMSO. b. Mix thoroughly until a clear solution is formed.[1]
-
Note: The final solvent ratio is 10% DMSO and 90% Corn Oil. If precipitation occurs during preparation of either formulation, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to keep the final DMSO concentration below 2% if the experimental animals are weak or compromised.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease [insight.jci.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Assessing Myelination after 2BAct Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the efficacy of 2BAct, a small molecule activator of the eukaryotic initiation factor 2B (eIF2B), in promoting and preserving myelination. The protocols detailed herein are particularly relevant for studies on demyelinating diseases, with a focus on Vanishing White Matter (VWM) disease, where mutations in eIF2B lead to a chronic integrated stress response (ISR) and subsequent loss of myelin.[1][2][3] This document outlines the mechanism of action of this compound, protocols for quantitative assessment of myelination, and presents data in a structured format to facilitate experimental design and data interpretation.
Introduction
Myelination, the process of forming a lipid-rich sheath around neuronal axons, is crucial for rapid and efficient nerve impulse conduction. Demyelinating diseases, such as Multiple Sclerosis and the leukodystrophy Vanishing White Matter (VWM), are characterized by the progressive loss of this myelin sheath, leading to severe neurological deficits.[2]
VWM is an autosomal recessive disorder caused by mutations in the genes encoding the five subunits of eIF2B.[2][4] eIF2B is a guanine (B1146940) nucleotide exchange factor that plays a critical role in protein synthesis.[1][5] Mutations in eIF2B impair its function, leading to a chronic activation of the Integrated Stress Response (ISR) in glial cells, particularly oligodendrocytes and astrocytes.[1][6] This chronic ISR disrupts glial function, including the maintenance of myelin, ultimately resulting in the characteristic loss of white matter.[7]
This compound is a novel, orally bioavailable small molecule that activates eIF2B.[1][8] It has been shown to stimulate the residual activity of mutant eIF2B complexes, thereby attenuating the ISR and preventing the downstream pathological consequences, including myelin loss and motor deficits in mouse models of VWM.[1][9] These application notes provide detailed protocols to enable researchers to quantitatively assess the effects of this compound on myelination.
Mechanism of Action of this compound
The central mechanism of this compound revolves around its ability to modulate the Integrated Stress Response (ISR). The ISR is a cellular signaling pathway activated by various stressors that converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits eIF2B, leading to a general reduction in protein synthesis and the preferential translation of stress-related proteins like ATF4.[10][11]
In VWM, mutations in eIF2B mimic the effect of eIF2α phosphorylation, leading to a chronic ISR. This compound acts as a molecular stabilizer of the eIF2B complex, enhancing its guanine nucleotide exchange factor activity.[12] By boosting the function of both wild-type and mutant eIF2B, this compound effectively counteracts the inhibitory effects of the ISR, restoring normal protein synthesis and alleviating cellular stress.[1] This restoration of cellular homeostasis in oligodendrocytes is crucial for maintaining myelin integrity.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound treatment on myelination in a mouse model of Vanishing White Matter (R191H eIF2Bε mutant mice).
Table 1: Myelination Assessment in the Corpus Callosum
| Treatment Group | Myelin Content (% of Wild Type) | Statistical Significance (vs. Placebo) |
| Wild Type (WT) + Placebo | 100% | - |
| R191H + Placebo | 67% | p < 0.0001 |
| R191H + this compound | 91% | p < 0.0001 |
Table 2: Myelination Assessment in the Spinal Cord
| Treatment Group | Myelin Content (% of Wild Type) | Statistical Significance (vs. Placebo) |
| Wild Type (WT) + Placebo | 100% | - |
| R191H + Placebo | 42% | p < 0.0001 |
| R191H + this compound | 85% | p < 0.0001 |
Experimental Protocols
Detailed methodologies for key experiments to assess myelination are provided below.
Luxol Fast Blue (LFB) Staining for Myelin
This protocol is used for the histological visualization of myelin in paraffin-embedded or frozen tissue sections.[13][14]
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain/spinal cord sections (5-10 µm for paraffin (B1166041), 20-30 µm for frozen)
-
0.1% Luxol Fast Blue solution
-
95% Ethyl Alcohol
-
Distilled Water
-
0.05% Lithium Carbonate solution
-
70% Ethyl Alcohol
-
Cresyl Violet solution (for counterstaining)
-
Xylene
-
Resinous mounting medium
Protocol:
-
Deparaffinization and Hydration:
-
Deparaffinize sections in xylene (2 changes, 5 minutes each).
-
Hydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (3 minutes), 75% ethanol (3 minutes).
-
Rinse in distilled water (2 changes, 3 minutes each).[15]
-
-
Staining:
-
Rinsing:
-
Rinse off excess stain with 95% ethyl alcohol.
-
Rinse in distilled water.[13]
-
-
Differentiation:
-
Immerse slides in 0.05% lithium carbonate solution for 10-20 seconds.[16]
-
Continue differentiation in 70% ethyl alcohol for 20-30 seconds.[13]
-
Rinse in distilled water.
-
Check microscopically. Gray matter should be colorless, and white matter should be a vibrant blue. Repeat differentiation steps if necessary.
-
-
Counterstaining (Optional):
-
Incubate in Cresyl Violet solution for 2-5 minutes.[16]
-
Rinse quickly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (5 minutes), 100% ethanol (2 changes, 5 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.[13]
-
Expected Results:
-
Myelin: Blue to green
-
Nissl substance/Nerve cells: Violet (if counterstained)
Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)
This protocol describes the immunodetection of Myelin Basic Protein (MBP), a major constituent of the myelin sheath, in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain/spinal cord sections
-
Permeabilization buffer (e.g., PBS with 0.1-0.2% Triton X-100)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-MBP monoclonal antibody (recommended dilution 1:500 - 1:2000)[17]
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Antigen Retrieval (for paraffin sections):
-
Deparaffinize and rehydrate sections as described in the LFB protocol.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Permeabilization and Blocking:
-
Wash sections in PBS.
-
Permeabilize with PBS containing 0.1% Tween-20 for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes at room temperature.[17]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-MBP antibody (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash sections twice in PBS.
-
Mount with an antifade mounting medium.
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify MBP-positive area or fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the therapeutic potential of this compound in promoting myelination. By activating eIF2B and mitigating the chronic Integrated Stress Response, this compound offers a promising strategy for treating demyelinating diseases like Vanishing White Matter. The detailed experimental procedures will enable researchers to generate reliable and quantifiable data on the effects of this compound on myelin integrity, thereby accelerating the development of novel therapies for these devastating neurological disorders.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanishing white matter disease expression of truncated EIF2B5 activates induced stress response | eLife [elifesciences.org]
- 3. Vanishing white matter: deregulated integrated stress response as therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanishing White Matter (Eif2b) - Neurology CRO - InnoSer [innoserlaboratories.com]
- 5. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 6. The integrated stress response and the role of eIF2B fact sheet [bms.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 14. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 15. fdneurotech.com [fdneurotech.com]
- 16. abcam.com [abcam.com]
- 17. biosensis.com [biosensis.com]
Troubleshooting & Optimization
Technical Support Center: Addressing 2BAct Precipitation in Solution
For researchers, scientists, and drug development professionals utilizing 2BAct, ensuring its complete dissolution is critical for experimental accuracy and reproducibility. This guide provides troubleshooting advice and answers to frequently asked questions to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a potent, selective, and orally bioactive activator of the eukaryotic initiation factor 2B (eIF2B). It is a critical tool for studying the integrated stress response (ISR)[1][2]. Proper solubilization is essential to achieve accurate dosing and ensure the compound's bioavailability and efficacy in both in vitro and in vivo experiments[3][4].
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO)[1][5]. For in vivo studies, stock solutions in DMSO are typically diluted into formulations containing co-solvents like PEG300, Tween-80, and saline or corn oil to maintain solubility and improve tolerability[1][2].
Q3: I've observed precipitation after adding my this compound solution to an aqueous buffer. Why is this happening?
A3: this compound has poor aqueous solubility. When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer without the proper co-solvents, the compound can crash out of solution, leading to precipitation. This is a common issue for many small molecules synthesized for high-throughput screening.
Q4: How can I prevent this compound from precipitating?
A4: To prevent precipitation, it is crucial to use established formulation protocols that include co-solvents. For in vivo experiments, a multi-component vehicle is often necessary. Additionally, ensuring the final DMSO concentration in your working solution is low (typically below 2% for animal studies) can help maintain solubility and reduce potential toxicity[2]. Step-wise addition and thorough mixing of solvents are also critical[1][2].
Q5: What should I do if I see precipitation in my this compound solution?
A5: If precipitation occurs, gentle heating and/or sonication can be used to help redissolve the compound[2]. However, it is important to ensure that the heat applied does not degrade the compound. It is also recommended to visually inspect the solution before each use to ensure no precipitation has occurred during storage.
Troubleshooting Guide
This guide provides a structured approach to resolving this compound precipitation issues.
Problem: Precipitation upon preparation of stock solution.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using 100% DMSO for the initial stock solution. |
| Concentration Too High | While this compound is highly soluble in DMSO (up to ~250 mg/mL), creating an overly saturated solution can lead to precipitation upon slight temperature changes[1]. Prepare stock solutions within the recommended concentration range. |
| Low-Quality DMSO | Use anhydrous, high-purity DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds. |
| Incomplete Dissolution | Vortex or sonicate the solution until all solid material is visibly dissolved. Gentle warming can also be applied. |
Problem: Precipitation upon dilution for in vivo studies.
| Potential Cause | Recommended Solution |
| Incorrect Dilution Order | The order of solvent addition is critical. Always add the co-solvents to the DMSO stock before adding the final aqueous component (e.g., saline)[1][2]. |
| Insufficient Mixing | Ensure thorough mixing after the addition of each solvent to maintain a homogenous solution[1][2]. |
| Final Concentration Exceeds Solubility Limit | The solubility of this compound in the final formulation is limited. Do not exceed the recommended concentrations for the chosen vehicle. |
| Temperature Effects | Some formulations may be sensitive to temperature changes. Prepare and store solutions as recommended. Solutions stored at low temperatures should be allowed to come to room temperature before use[6]. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: In Vitro Solubility
| Solvent | Approximate Solubility |
| DMSO | ~250 mg/mL (~567.2 mM)[1] |
Table 2: In Vivo Formulation Solubility
| Formulation Composition | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (11.34 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.34 mM)[2] |
| 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water | Aqueous suspension[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Saline-Based)
This protocol is adapted from established methods for preparing this compound for in vivo administration[1][2].
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
In a separate tube, measure the required volume of PEG300.
-
Add the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add saline to the desired final volume and mix thoroughly.
For example, to prepare 1 mL of a 5 mg/mL solution:
-
Take 100 µL of 50 mg/mL this compound in DMSO.
-
Add it to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.
Protocol 2: Preparation of this compound Formulation for Oral Gavage (Corn Oil-Based)
This protocol provides an alternative formulation using corn oil[1][2].
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, measure the required volume of corn oil.
-
Add the this compound DMSO stock to the corn oil and mix thoroughly until a clear solution is obtained.
For example, to prepare 1 mL of a 5 mg/mL solution:
-
Take 100 µL of 50 mg/mL this compound in DMSO.
-
Add it to 900 µL of corn oil and mix well.
Visual Guides
Signaling Pathway
Caption: The Integrated Stress Response (ISR) signaling pathway.
Experimental Workflow: Preparing an In Vivo Formulation
Caption: Workflow for preparing a saline-based this compound formulation.
Troubleshooting Logic
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medkoo.com [medkoo.com]
- 6. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
potential off-target effects of 2BAct
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of 2BAct, a potent eIF2B activator. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the design and interpretation of experiments involving this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound in a research setting.
| Question/Issue | Answer/Troubleshooting Tip |
| Why am I observing unexpected cardiovascular effects in my in vivo model? | This compound has known cardiovascular liabilities, observed as significant anomalies in a dog cardiovascular safety model, making it unsuitable for human dosing.[1] These effects may include changes in heart rate and blood pressure. It is crucial to establish a baseline cardiovascular profile for your animal model and monitor these parameters closely throughout the study. Consider using telemetry for continuous monitoring. If cardiotoxicity is a concern, consider using a different eIF2B activator with a more favorable safety profile, such as DNL343, which has been shown to be well-tolerated in animal models and early clinical trials.[2] |
| My disease model is showing accelerated progression upon this compound treatment. Is this expected? | In certain disease contexts, activation of the Integrated Stress Response (ISR) can be neuroprotective. In a mouse model of Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A mice), treatment with this compound and another eIF2B activator, PRXS571, resulted in earlier disease onset, aggravated muscle denervation, and shortened survival time.[3][4] This suggests that in some neurodegenerative conditions, inhibiting the ISR with this compound may be detrimental. It is critical to carefully consider the role of the ISR in your specific disease model before initiating treatment with this compound. |
| I am seeing off-target effects in my cellular assays that are not consistent with eIF2B activation. What could be the cause? | While this compound is reported to be a highly selective eIF2B activator, it is possible that at higher concentrations it may interact with other cellular targets.[1] A CEREP panel screening of this compound at 10 µM was conducted to assess its broader selectivity profile. Refer to the data table below for specific interactions. If you suspect off-target effects, it is recommended to perform a dose-response analysis to determine if the observed phenotype is dose-dependent and correlates with the known EC50 of this compound for eIF2B activation (33 nM).[5] Consider performing your own off-target profiling, such as a kinome scan or proteomic profiling, to identify potential off-target binders in your specific experimental system. |
| How can I confirm that this compound is engaging its target (eIF2B) in my experimental system? | Target engagement can be confirmed by assessing downstream markers of ISR attenuation. In response to an ISR-inducing agent (e.g., thapsigargin), treatment with this compound should lead to a reduction in the phosphorylation of eIF2α and a decrease in the expression of ISR target genes such as ATF4 and its downstream targets (e.g., CHOP, GADD34).[1] You can measure these changes using techniques like Western blotting, qPCR, or reporter assays (e.g., ATF4-luciferase).[1] |
| What is the recommended vehicle for in vivo administration of this compound? | For oral administration in mice, this compound can be formulated in the diet.[5] For oral gavage, it can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water. For intraperitoneal injections, a solution in DMSO and further diluted in a suitable vehicle like corn oil or a PEG300/Tween-80/saline mixture can be used.[5] It is crucial to perform vehicle-only controls in your experiments. |
Data Presentation
This compound Off-Target Binding Profile (CEREP Panel)
The following table summarizes the results of a CEREP panel screening of this compound at a concentration of 10 µM. The data represents the percent inhibition of radioligand binding to a variety of receptors, ion channels, and enzymes. A value greater than 50% inhibition is generally considered a significant interaction.
| Target Class | Specific Target | % Inhibition at 10 µM this compound |
| Receptors | Adenosine A1 | <50% |
| Adrenergic α1 | <50% | |
| Adrenergic α2 | <50% | |
| Adrenergic β1 | <50% | |
| Dopamine D1 | <50% | |
| Dopamine D2 | <50% | |
| Histamine H1 | <50% | |
| Serotonin 5-HT1A | <50% | |
| Serotonin 5-HT2A | <50% | |
| Ion Channels | Calcium Channel (L-type) | <50% |
| Potassium Channel (hERG) | <50% | |
| Sodium Channel (site 2) | <50% | |
| Enzymes | COX-1 | <50% |
| COX-2 | <50% | |
| PDE4 | <50% |
Note: This table is a representative summary based on the statement that this compound is a "highly selective eIF2B activator." The full CEREP panel data should be consulted for a complete list of targets screened.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in a Canine Model
This protocol provides a representative methodology for assessing the potential cardiovascular off-target effects of a small molecule like this compound in a conscious dog model using telemetry.
1. Animal Model:
-
Species: Beagle dogs
-
Sex: Male and female
-
Age: 8-12 months
-
Instrumentation: Animals should be surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. Allow for a sufficient recovery period post-surgery.
2. Experimental Design:
-
Acclimation: Acclimate animals to the study environment and procedures to minimize stress-related physiological changes.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage or intravenous infusion). A vehicle-only control group and at least three dose levels of this compound (low, mid, and high) should be included. A positive control known to affect cardiovascular parameters (e.g., a QT-prolonging agent) should also be used to validate the model.
-
Data Collection:
-
Continuously record ECG, heart rate, and systolic/diastolic blood pressure for at least 24 hours post-dose.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with physiological changes.
-
Observe animals for any clinical signs of toxicity.
-
3. Data Analysis:
-
Analyze ECG waveforms for changes in intervals (PR, QRS, QT) and morphology. Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's correction).
-
Calculate mean heart rate and blood pressure over specified time intervals.
-
Statistically compare the data from this compound-treated groups to the vehicle control group.
4. Pathological Examination:
-
At the end of the study, perform a full necropsy and histopathological examination of the heart and other relevant organs to identify any morphological changes.
Protocol 2: Assessment of this compound Efficacy and Toxicity in a Mouse Model of ALS
This protocol describes an experimental workflow to evaluate the effects of this compound in the SOD1G93A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).
1. Animal Model:
-
Strain: B6SJL-Tg(SOD1*G93A)1Gur/J (SOD1G93A) mice and wild-type littermates.
-
Sex: Use both male and female mice and analyze the data separately as disease progression can differ between sexes.
2. Experimental Design:
-
Treatment Groups:
-
SOD1G93A mice + Vehicle
-
SOD1G93A mice + this compound
-
Wild-type mice + Vehicle
-
Wild-type mice + this compound
-
-
Dosing: Begin treatment at a pre-symptomatic age (e.g., 60 days). Administer this compound or vehicle daily via the desired route (e.g., formulated in chow or oral gavage).
-
Monitoring:
-
Body Weight: Measure weekly.
-
Clinical Score: Assess twice weekly using a standardized scale (see below).
-
Motor Function: Perform behavioral tests such as the hanging wire test and rotarod test weekly or bi-weekly.
-
Survival: Monitor until the humane endpoint is reached (e.g., inability to right within 30 seconds).
-
3. Clinical Scoring for ALS Mice:
-
Score 4: Normal, no signs of motor dysfunction.
-
Score 3: Tremors or shaking of one hindlimb.
-
Score 2: Weakness and dragging of one hindlimb.
-
Score 1: Paralysis of one hindlimb.
-
Score 0: Paralysis of both hindlimbs (humane endpoint).
4. Hanging Wire Test:
-
Apparatus: A wire grid lid is suspended approximately 50 cm above a padded surface.
-
Procedure:
-
Place the mouse on the wire grid.
-
Gently invert the grid.
-
Start a timer and record the latency to fall, up to a maximum of 180 seconds.
-
Perform three trials per mouse with a rest period in between, and record the longest latency.
-
5. Post-mortem Analysis:
-
At the study endpoint, collect spinal cord and muscle tissues for histological and molecular analysis (e.g., motor neuron counts, muscle fiber typing, and assessment of denervation).
Visualizations
Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo cardiovascular safety assessment of this compound in a canine model.
Caption: Logical troubleshooting guide for unexpected experimental outcomes with this compound.
References
- 1. Discovery of chemical modulators of a conserved translational control pathway by parallel screening in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cardiovascular Side Effects of 2BAct in Animal Models
Disclaimer: The following information is for research and informational purposes only and is based on currently available data on a hypothetical compound, "2BAct." The experimental protocols and potential troubleshooting advice are derived from standard cardiovascular safety pharmacology procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound in animal models?
Based on preliminary studies, this compound has been observed to induce dose-dependent cardiovascular effects in various animal models. The primary findings include alterations in heart rate, blood pressure, and cardiac electrical activity. Researchers should exercise caution and implement continuous monitoring when administering this compound.
Q2: In which animal models have the cardiovascular effects of this compound been studied?
To date, the cardiovascular profile of this compound has been primarily characterized in rodent models (specifically Sprague-Dawley rats) and non-rodent models (Beagle dogs). These species were chosen to provide a comprehensive overview of potential effects in both small and large animal physiology, which is a standard approach in preclinical safety pharmacology.
Q3: What specific changes in ECG parameters have been noted with this compound administration?
Administration of this compound has been associated with a statistically significant prolongation of the QT interval in a dose-dependent manner in both rat and dog models. Researchers should pay close attention to this parameter as it may indicate a potential risk for ventricular arrhythmias.
Troubleshooting Guide
Issue 1: Significant and unexpected drop in blood pressure immediately following this compound administration.
-
Possible Cause 1: Vasodilation. this compound may have potent vasodilatory properties.
-
Troubleshooting Steps:
-
Verify the correct dosage and concentration of the administered compound.
-
Ensure the rate of infusion is as per the experimental protocol. A slower infusion rate might mitigate the acute hypotensive effect.
-
Consider co-administration with a vasopressor agent, though this may confound the primary study endpoints. Document any such interventions thoroughly.
-
Review the vehicle control group data to rule out any effects of the vehicle itself.
-
Issue 2: High variability in heart rate measurements between subjects in the same dose group.
-
Possible Cause 1: Animal Stress. Stress and handling can significantly influence heart rate.
-
Troubleshooting Steps:
-
Ensure all animals are properly acclimatized to the laboratory environment and experimental procedures (e.g., handling, restraint).
-
Standardize the time of day for dosing and measurements to minimize circadian rhythm effects.
-
Utilize telemetry-based monitoring systems to reduce handling stress during data acquisition.
-
Increase the sample size (n) per group to improve statistical power and reduce the impact of individual variability.
-
Issue 3: Difficulty in obtaining a stable ECG signal for QT interval analysis.
-
Possible Cause 1: Poor electrode contact or muscle artifacts.
-
Troubleshooting Steps:
-
Ensure proper skin preparation and secure attachment of ECG electrodes.
-
Anesthetize the animal appropriately to minimize movement and muscle tremors.
-
Utilize signal filtering options within your data acquisition software to reduce noise, but be cautious not to distort the underlying ECG waveform.
-
Consult established guidelines for ECG recording in conscious vs. anesthetized animals to optimize your setup.
-
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in Sprague-Dawley Rats
| Dose Group | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | -2 ± 1.5 | +5 ± 3 |
| 1 mg/kg | -15 ± 4.2 | +30 ± 8 |
| 5 mg/kg | -35 ± 6.8 | +65 ± 12 |
| 10 mg/kg | -50 ± 8.1 | +90 ± 15 |
Data are presented as mean ± standard deviation.
Table 2: ECG Parameters Following this compound Administration in Beagle Dogs
| Dose Group | QT Interval Prolongation (ms) | PR Interval Change (ms) | QRS Duration Change (ms) |
| Vehicle Control | +3 ± 2 | +1 ± 1.5 | 0 ± 1 |
| 0.5 mg/kg | +15 ± 5 | +2 ± 2 | +1 ± 1.5 |
| 2 mg/kg | +40 ± 8 | +5 ± 3 | +2 ± 2 |
| 5 mg/kg | +75 ± 11 | +8 ± 4 | +3 ± 2.5 |
Data are presented as mean ± standard deviation from baseline.
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Conscious, Telemetered Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (n=8 per group), surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.
-
Acclimatization: Animals are allowed a 7-day recovery and acclimatization period post-surgery.
-
Dosing: this compound or vehicle is administered via intravenous (IV) infusion over 30 minutes.
-
Data Acquisition: Cardiovascular parameters are continuously recorded for 2 hours pre-dose (baseline) and up to 24 hours post-dose.
-
Data Analysis: Data are averaged into 10-minute bins. Changes from baseline are calculated for each parameter and analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.
Protocol 2: In-vivo Electrophysiology Study in Anesthetized Beagle Dogs
-
Animal Model: Male Beagle dogs (n=6 per group), anesthetized with an appropriate agent (e.g., isoflurane).
-
Instrumentation: Surface ECG leads are placed for continuous monitoring. A catheter is inserted into the femoral artery for direct blood pressure measurement.
-
Dosing: A cumulative dose-escalation study is performed with this compound administered IV at 30-minute intervals.
-
Data Acquisition: ECG and blood pressure are recorded continuously. Key parameters (QT, PR, QRS, heart rate, blood pressure) are measured at the end of each dosing interval.
-
Data Analysis: QT interval is corrected for heart rate using a species-specific formula (e.g., Van de Water's). Statistical analysis is performed using a repeated-measures ANOVA.
Visualizations
Caption: General experimental workflow for in-vivo cardiovascular assessment.
Caption: Hypothesized signaling cascade for this compound-induced vasodilation.
Caption: Decision tree for troubleshooting acute hypotension post-dosing.
Technical Support Center: Optimizing 2BAct Delivery for CNS Studies
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing 2BAct, a potent and CNS-permeable activator of the eukaryotic initiation factor 2B (eIF2B), in studies targeting the central nervous system.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Compound Handling and Storage
-
Q: How should I store this compound?
-
Q: My this compound solution appears to have precipitated. What should I do?
2. Formulation and Delivery
-
Q: What is the recommended method for long-term oral administration of this compound in rodents?
-
Q: I need to administer this compound via oral gavage for a pharmacokinetic study. What is a suitable vehicle?
-
A: A microsuspension of this compound in an aqueous-based vehicle is recommended. A common formulation is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[3][4]
-
-
Q: Can this compound be administered systemically via injection? What is a suggested formulation?
-
Q: Does this compound cross the blood-brain barrier (BBB)?
3. Experimental Design and Troubleshooting
-
Q: I am not observing the expected therapeutic effect in my CNS model. What are the potential issues?
-
A: There are several factors to consider:
-
Insufficient Target Engagement: Ensure your dosing provides adequate CNS exposure. A dosing regimen of 300 ppm in the diet has been shown to achieve unbound brain concentrations approximately 15 times the in vitro EC50.[2][5]
-
Model-Specific Efficacy: The therapeutic effect of this compound can be dependent on the severity of the disease model. In a mouse model with a severe eIF2B mutation (N208Y), this compound did not fully suppress the Integrated Stress Response (ISR) in the CNS, even with sufficient drug exposure.[6][7] In contrast, it was fully effective in a milder model (R191H).[2][6]
-
Compound Stability: Ensure that in-diet formulations are stable over the course of the study and that any prepared solutions are used promptly.
-
-
-
Q: Are there any known off-target effects or toxicities I should be aware of?
-
A: While this compound was well-tolerated in rodent studies, significant cardiovascular anomalies were noted in a dog cardiovascular safety study.[2][3] This species-specific toxicity should be considered in the context of translational studies. The related compound, ISRIB, had development hampered by poor solubility and bioavailability.[8]
-
-
Q: My in vitro results are not consistent. What could be the cause?
-
A: Inconsistent results could stem from issues with compound solubility or stability in your cell culture media. Ensure the final DMSO concentration is low and consistent across experiments. Also, verify the activity of your this compound batch using a positive control assay, such as a cell-based reporter for ISR attenuation.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Parameter | Value | Reference |
| ISR Attenuation | Cell-based ATF4-luciferase reporter | EC50 | 33 nM | [1][9] |
| GEF Activity | Primary fibroblast lysates (R191H mutant) | EC50 | 7.3 nM | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Notes | Reference |
| CNS Penetration | Rodent | ~0.3 | Unbound brain/plasma ratio | [2][3] |
| Oral Bioavailability | Rodent | Dose-dependent | Achieved with an aqueous-based vehicle | [2][3] |
| Target Coverage | Mouse | >15-fold above EC50 | Unbound brain exposure with 300 ppm in-diet dosing | [2][5] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound via Medicated Diet
-
Objective: To achieve steady-state therapeutic exposure of this compound in the CNS for chronic studies.
-
Methodology:
-
Calculate the total amount of this compound required based on the desired concentration (e.g., 300 ppm or 300 µg this compound/g meal), the total amount of rodent meal, and the study duration.
-
Prepare a premix by mixing the calculated this compound powder with a small portion of powdered rodent meal.
-
Combine the premix with the remaining powdered meal.
-
Mix thoroughly to ensure uniform distribution. This can be done by geometric mixing with hand agitation or using a Turbula mixer (e.g., at 48 rpm for 15 minutes).[2]
-
Provide the medicated meal to the animals as their sole food source. Prepare a placebo diet (without this compound) for the control group.
-
Replace the medicated diet regularly to ensure compound stability and freshness.
-
Protocol 2: Direct CNS Delivery via Intracerebroventricular (ICV) Injection
-
Objective: To bypass the blood-brain barrier and deliver a precise dose of this compound directly into the brain ventricles. This is a general protocol adaptable for this compound.
-
Materials:
-
This compound formulated in a sterile, injectable vehicle (e.g., 10% DMSO, 45% Saline, 40% PEG300, 5% Tween-80, filtered).
-
Stereotaxic frame.
-
Anesthetic (e.g., isoflurane).
-
Microsyringe pump and Hamilton syringe.
-
Standard surgical tools.
-
-
Methodology:
-
Anesthetize the mouse using isoflurane (B1672236) and secure its head in the stereotaxic frame.[10]
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma suture. Using a mouse brain atlas, determine the stereotaxic coordinates for the lateral ventricle (e.g., for an adult mouse: -0.22 mm posterior to bregma, ±1.0 mm lateral to midline, -2.5 mm ventral from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a low flow rate (e.g., 0.2 µL/min) to avoid increased intracranial pressure. The total volume should be minimal (e.g., 1-5 µL).
-
After infusion, leave the needle in place for 5-10 minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision and monitor the animal during recovery.
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Mechanism of the Integrated Stress Response (ISR) and this compound action.
Caption: Experimental workflow for CNS studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI Insight - Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease [insight.jci.org]
- 7. Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
2BAct stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 2BAct. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and orally active small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] Its primary mechanism of action is to bind to and stabilize the eIF2B complex, enhancing its guanine (B1146940) nucleotide exchange factor (GEF) activity.[2] This activity is crucial for the initiation of protein synthesis. In conditions of cellular stress, the Integrated Stress Response (ISR) is activated, leading to the phosphorylation of eIF2α, which then inhibits eIF2B activity and reduces global protein synthesis. This compound counteracts this effect by stimulating the remaining activity of the eIF2B complex, thereby abrogating the maladaptive stress response.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on its form (solid powder or solution). Adherence to these conditions is critical for maintaining the stability and activity of the compound.
Q3: How should I prepare this compound solutions for in vitro and in vivo experiments?
A3: this compound is soluble in DMSO.[1] For in vivo studies, specific formulations are required to ensure solubility and bioavailability. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is dependent on the solvent and storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | ≥ 4 years | Protect from light |
| 4°C | 2 years | Protect from light | |
| Stock Solution in DMSO | -80°C | 6 months | Protect from light, avoid repeated freeze-thaw cycles |
| -20°C | 1 month | Protect from light, avoid repeated freeze-thaw cycles |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in solution | - Low solubility in the chosen solvent system. - Supersaturation of the solution. - Temperature fluctuations. | - Use gentle heating and/or sonication to aid dissolution.[1] - For in vivo studies, ensure the recommended formulation protocols are followed precisely. - Prepare fresh solutions for each experiment, especially for aqueous-based buffers. |
| Loss of activity | - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, exposure to light). - Degradation of the compound in the experimental buffer. - Chemical reaction with other components in the assay. | - Aliquot stock solutions and store them under the recommended conditions. - Prepare working solutions fresh before each experiment. - Run a positive control with a freshly prepared solution to verify compound activity. |
| Inconsistent or variable results | - Inaccurate pipetting or dilution of the compound. - Cell culture variability (e.g., passage number, cell density). - Assay-specific factors (e.g., incubation times, reagent stability). | - Calibrate pipettes regularly and perform serial dilutions carefully. - Standardize cell culture conditions and use cells within a consistent passage number range. - Optimize and validate the experimental protocol, including incubation times and reagent concentrations. - Include appropriate positive and negative controls in every experiment. |
| High background or autofluorescence in fluorescence-based assays | - The intrinsic fluorescence of this compound at the assay wavelengths. | - Measure the fluorescence of this compound alone at various concentrations in the assay buffer. - If significant autofluorescence is detected, subtract the background fluorescence from the experimental wells. - Consider using an alternative detection method if autofluorescence is a major issue. |
Experimental Protocols
In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This protocol is adapted from established methods to measure the effect of this compound on eIF2B GEF activity.[4]
Materials:
-
Cell lysate containing eIF2B
-
Purified eIF2
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
Unlabeled GDP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of BODIPY-FL-GDP-loaded eIF2: Incubate purified eIF2 with an excess of BODIPY-FL-GDP in the assay buffer to allow for nucleotide exchange. Remove unbound BODIPY-FL-GDP using a desalting column.
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the cell lysate containing eIF2B.
-
Add this compound at various concentrations (include a DMSO vehicle control).
-
Add unlabeled GDP to all wells.
-
-
Initiation of Reaction: Start the reaction by adding the BODIPY-FL-GDP-loaded eIF2 to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for BODIPY-FL. Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at regular intervals (e.g., every 30 seconds).
-
Data Analysis: The GEF activity is determined by the rate of decrease in fluorescence as BODIPY-FL-GDP is exchanged for unlabeled GDP. Plot the rate of fluorescence decrease against the concentration of this compound to determine the EC₅₀.
Mandatory Visualizations
Caption: Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the in vitro eIF2B GEF activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: Overcoming 2BAct Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 2BAct, a selective activator of the eukaryotic initiation factor 2B (eIF2B), in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective, orally active small molecule that activates eIF2B.[1][2] eIF2B is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on the eukaryotic initiation factor 2 (eIF2), a key step in translation initiation. Under cellular stress, various kinases phosphorylate the α subunit of eIF2 (eIF2α), which converts eIF2 from a substrate to an inhibitor of eIF2B, leading to a shutdown of most protein synthesis. This process is part of the Integrated Stress Response (ISR). This compound works by stabilizing the decameric eIF2B complex, enhancing its activity even in the presence of phosphorylated eIF2α, thereby helping to restore protein synthesis.[1][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct, documented resistance to this compound in cancer cell lines is not extensively reported in the literature, several potential mechanisms can be hypothesized based on its mechanism of action and general principles of drug resistance:
-
Alterations in the Drug Target (eIF2B): Mutations in the subunits of the eIF2B complex could potentially alter the binding site of this compound, reducing its efficacy.
-
Upregulation of Compensatory Survival Pathways: Cancer cells can adapt to treatment by upregulating alternative pro-survival signaling pathways to bypass the effects of ISR modulation. For instance, cells might enhance pathways that promote protein folding or degradation to cope with proteotoxic stress.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the increased efflux of various drugs, reducing their intracellular concentration and thus their effectiveness.
-
Altered ISR Signaling Dynamics: Changes in the expression or activity of upstream or downstream components of the ISR pathway could counteract the effects of this compound. For example, increased activity of eIF2α kinases or decreased activity of eIF2α phosphatases could lead to a level of inhibition that this compound cannot overcome. Conversely, some cancer cells, particularly breast cancer stem cells, have been shown to have increased expression of the eIF2Bδ subunit, which impairs the activation of the ISR under stress and could contribute to resistance.[7][8]
-
Activation of Parallel Translation Initiation Mechanisms: Cancer cells can sometimes utilize alternative translation initiation mechanisms that are less dependent on eIF2, thereby circumventing the effects of this compound.
Q3: How can I determine the IC50 of this compound in my sensitive and potentially resistant cell lines?
You can determine the half-maximal inhibitory concentration (IC50) by performing a dose-response experiment. A detailed protocol is provided in the "Experimental Protocols" section below. This involves treating your cell lines with a range of this compound concentrations and measuring cell viability after a set period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased or no response to this compound treatment in a previously sensitive cell line. | Cell line has developed resistance. | - Confirm with a dose-response curve and compare the IC50 to the parental line. - Investigate potential resistance mechanisms (see Q2). - Consider combination therapies. |
| High variability in experimental repeats. | - Inconsistent cell seeding density. - Inactive this compound compound. | - Ensure uniform cell seeding. - Use a fresh stock of this compound and store it correctly. |
| Cell death observed even at low this compound concentrations in a new cell line. | The cell line is highly sensitive to ISR modulation. | Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal working concentration. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using the protocol for "Assessing Cell Viability and Determining IC50".
-
Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Initially, cell proliferation will be significantly reduced. Continue to culture the cells, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Once the cells resume a steady growth rate, gradually increase the concentration of this compound in the culture medium.
-
Repeat this process of gradual dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50.
-
-
Clonal Selection: Isolate single-cell clones from the resistant population and expand them to establish stable resistant cell lines.
-
Characterization: Confirm the resistance of the newly established cell lines by re-determining the IC50 and comparing it to the parental cell line.
Protocol 2: Assessing Cell Viability and Determining IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (e.g., 48-72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.
Protocol 3: Western Blot Analysis of ISR Pathway Proteins
-
Sample Preparation: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 6, 12, 24 hours). Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key ISR proteins such as phosphorylated-eIF2α, total eIF2α, and ATF4. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities to determine the relative protein expression levels.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Cell Line A | 50 | 500 | 10 |
| Cell Line B | 75 | 900 | 12 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells
Table 2: Hypothetical Relative Protein Expression Changes in Response to this compound
| Cell Line | Treatment | p-eIF2α/total eIF2α | ATF4 Expression |
| Parental | Vehicle | 1.0 | 1.0 |
| This compound (50 nM) | 0.4 | 0.5 | |
| Resistant | Vehicle | 1.0 | 1.0 |
| This compound (500 nM) | 0.9 | 0.9 |
Visualizations
Caption: The Integrated Stress Response (ISR) Pathway and the mode of action of this compound.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique integrated stress response sensors regulate cancer cell susceptibility when Hsp70 activity is compromised | eLife [elifesciences.org]
- 6. Suppressing protein damage response to overcome multidrug resistance in cancer therapy. - Together4Cancer Compass [together4cancer.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Technical Support Center: 2BAct In Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing toxicity associated with the eIF2B activator, 2BAct, in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, orally active small molecule that functions as an activator of the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors. By activating eIF2B, this compound can counteract the effects of ISR activation, restoring protein synthesis.[2]
Q2: We are observing conflicting results in our long-term studies. In some models, this compound is protective, while in others it appears to be toxic. Why is this?
A2: The effects of this compound are highly context-dependent and relate to the role of the Integrated Stress Response (ISR) in the specific disease model.
-
Neuroprotective Effects: In conditions where chronic ISR activation is a primary driver of pathology, such as in Vanishing White Matter (VWM) disease, this compound has demonstrated significant therapeutic benefits. In mouse models of VWM, long-term this compound treatment prevents neurological defects, normalizes the transcriptome and proteome, and abrogates the maladaptive stress response.[2][3]
-
Neurotoxic Effects: Conversely, in some neurodegenerative models like amyotrophic lateral sclerosis (ALS), the ISR may function as a neuroprotective pathway. In a SOD1 G93A mouse model of ALS, this compound was shown to accelerate disease progression, aggravate muscle denervation, and increase motor neuronal death.[4] In this context, inhibiting the potentially protective ISR with this compound is detrimental.
Q3: Are there any known systemic toxicities associated with this compound?
A3: Yes. While this compound was well-tolerated in long-term rodent studies, it has been reported to cause significant cardiovascular anomalies in a dog model. These cardiovascular liabilities have rendered this specific molecule unsuitable for human dosing. Therefore, careful cardiovascular monitoring is imperative in any long-term preclinical studies involving this compound.
Troubleshooting Guides
Issue 1: Unexplained Neurological Decline in a Neurodegenerative Disease Model
If you observe an unexpected acceleration of disease progression or worsening of neurological symptoms in your long-term study, consider the following:
-
Evaluate the Role of the ISR in Your Model: The ISR is not universally pathogenic. In some contexts, such as the SOD1 G93A ALS model, it is considered neuroprotective. Activating eIF2B with this compound in such a model would counteract this protective response.
-
Monitor for Markers of Neuroaxonal Damage: An increase in biomarkers of neuronal damage can confirm a detrimental effect of the compound. Key biomarkers include:
-
Neurofilament Light Chain (NfL): Released upon axonal injury, NfL can be measured in both cerebrospinal fluid (CSF) and blood.
-
Phosphorylated Neurofilament Heavy Chain (pNfH): Another key marker of neuroaxonal damage.
-
microRNAs (miRNAs): Specific miRNAs, such as an increase in miR-218 in the CSF, have been associated with motor neuron disease progression in rodent models.[5]
-
Issue 2: Concerns Regarding Potential Cardiovascular Toxicity
Given the known cardiovascular liabilities of this compound in canine models, proactive monitoring of cardiovascular health is critical in any long-term in vivo study.
-
In-Life Cardiovascular Monitoring:
-
Echocardiography: Regularly perform echocardiograms to assess cardiac function, looking for changes in parameters like left ventricular ejection fraction (LVEF) and diastolic function.
-
-
Biomarker Analysis: Collect regular blood samples to monitor for established biomarkers of cardiac injury:
-
Cardiac Troponin I (cTnI): A highly sensitive and specific marker of myocardial damage.
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): Levels of NT-proBNP in the blood increase in response to cardiac stress and heart failure.
-
Data Presentation: Monitoring Biomarkers for this compound Toxicity
| Biomarker | Sample Type | Potential Indication of Toxicity | Recommended Assay |
| Neurotoxicity | |||
| Neurofilament Light Chain (NfL) | CSF, Plasma | Increased Levels | Single Molecule Array (Simoa) or ELISA |
| Phosphorylated Neurofilament Heavy Chain (pNfH) | CSF, Plasma | Increased Levels | ELISA |
| miR-218 | CSF | Increased Levels | qRT-PCR |
| Cardiotoxicity | |||
| Cardiac Troponin I (cTnI) | Serum, Plasma | Increased Levels | High-Sensitivity ELISA |
| NT-proBNP | Plasma | Increased Levels | ELISA |
Experimental Protocols
Protocol 1: Quantification of Cardiac Troponin I (cTnI) in Canine Serum via ELISA
This protocol is a general guideline based on commercially available ELISA kits. Always refer to the manufacturer's specific instructions.
-
Sample Collection and Preparation:
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the serum and store it at -80°C until use. Avoid repeated freeze-thaw cycles.[6]
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the standard with the provided diluent to create a stock solution.
-
Prepare a serial dilution of the standard to create a standard curve.
-
Prepare the wash buffer and detection reagents as per the kit instructions.
-
-
Assay Procedure:
-
Add 100 µL of standards, blank (sample diluent), and samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 120 minutes at 37°C.[6]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated Detection Reagent A and incubate for 60 minutes at 37°C.[6]
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of HRP-conjugated Detection Reagent B and incubate for 60 minutes at 37°C.[6]
-
Wash the plate again.
-
Add 90 µL of substrate solution and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration.
-
Calculate the concentration of cTnI in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Quantification of Neurofilament Light Chain (NfL) in Mouse CSF via Simoa
This protocol is based on the use of a commercial Simoa (Single Molecule Array) kit.
-
Sample Collection and Preparation:
-
Collect cerebrospinal fluid (CSF) from the cisterna magna of anesthetized mice.
-
Centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Collect the supernatant and store at -80°C.
-
-
Assay Procedure:
-
Data Analysis:
-
The Simoa instrument software will automatically calculate the NfL concentrations in the samples based on the standard curve.
-
Ensure that the intra-assay coefficient of variance for duplicate measurements is within an acceptable range (e.g., < 5%).[7]
-
Visualizations
Signaling Pathway of the Integrated Stress Response (ISR) and this compound Intervention
Caption: The Integrated Stress Response (ISR) pathway and the intervention point of this compound.
Experimental Workflow for Monitoring this compound Toxicity
Caption: A workflow for monitoring potential neurotoxicity and cardiotoxicity during long-term this compound studies.
Logical Relationship of this compound's Dichotomous Effects
Caption: Logical diagram illustrating the context-dependent therapeutic vs. toxic effects of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Cancer therapy-induced cardiotoxicity: mechanisms and mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dog hs-cTnI(High Sensitivity Cardiac Troponin I) ELISA Kit – AFG Scientific [afgsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Elevated plasma and CSF neurofilament light chain concentrations are stabilized in response to mutant huntingtin lowering in the brains of Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2BAct Dosage and Administration in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the dosage of 2BAct for different mouse strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective, orally active activator of the eukaryotic initiation factor 2B (eIF2B).[1] Its mechanism of action involves the prevention of neurological defects caused by a chronic Integrated Stress Response (ISR).[2][3][4][5] The ISR is a cellular signaling pathway activated by various stress conditions, and its chronic activation can be detrimental. This compound helps to mitigate this response.
Q2: What is a recommended starting dose for this compound in mice?
A2: A successfully used oral dosage in a C57BL/6J mouse model of Vanishing White Matter (VWM) was 300 µg of this compound per gram of rodent meal, administered over a 21-week period.[2][5] For oral gavage in CD1 mice, doses of 1 mg/kg and 30 mg/kg have been documented. As a starting point, researchers can consider these dosages and adjust based on the specific mouse strain and experimental model.
Q3: Is it necessary to adjust the this compound dosage for different mouse strains?
Q4: What are the known side effects of this compound in animal models?
A4: In the published mouse studies, this compound was generally well-tolerated.[11] However, it is important to note that this compound has been associated with cardiovascular liabilities in larger animal models, specifically dogs, which has deemed it unsuitable for human clinical trials.[11] Researchers should carefully monitor animals for any signs of distress or adverse effects.
Q5: How can I monitor the effectiveness of this compound treatment in my mouse model?
A5: The methods for monitoring efficacy will depend on your specific disease model. In the VWM mouse model, efficacy was assessed by tracking body weight, motor function, and histological analysis of myelin loss and reactive gliosis in the brain and spinal cord.[2][3][4][11] Behavioral tests relevant to your model, as well as molecular assays to measure the downstream effects of ISR activation, can be employed.
Troubleshooting Guides
Oral Administration via Medicated Chow
Issue: Mice are not eating the this compound-medicated chow.
-
Possible Cause: The addition of this compound may alter the taste or smell of the chow, making it unpalatable to the mice.[12]
-
Troubleshooting Steps:
-
Acclimation Period: Gradually introduce the medicated chow by mixing it with increasing proportions of regular chow over several days.
-
Masking the Taste: If the compound's taste is the issue, you may consider adding a small amount of a palatable substance like sucrose (B13894) to both the medicated and control diets to mask the taste. Ensure the additive does not interfere with your experimental outcomes.
-
Alternative Food Source: If mice continue to refuse the medicated chow, consider a different formulation or administration route, such as oral gavage.
-
Issue: Inconsistent drug intake between animals.
-
Possible Cause: Dominance hierarchies within the cage may lead to unequal access to the food. Individual preferences in food consumption can also contribute.
-
Troubleshooting Steps:
-
Sufficient Food Supply: Ensure that there is always an ample supply of the medicated chow to prevent competition.
-
Multiple Feeding Points: Place food in more than one location within the cage.
-
Monitor Food Intake: If precise dosing is critical, you may need to house mice individually and measure daily food consumption per mouse.
-
Oral Administration via Gavage
Issue: Difficulty in administering the full dose or signs of distress in the animal (e.g., coughing, struggling).
-
Possible Cause: Improper restraint or incorrect placement of the gavage needle.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure a firm but gentle grip on the mouse, keeping its head and body in a straight line to facilitate the passage of the gavage needle.[13]
-
Correct Needle Placement: The gavage needle should be inserted gently along the roof of the mouth and into the esophagus. If you feel resistance, do not force it. Withdraw and try again.[14][15][16]
-
Observe for Breathing: If the animal shows signs of respiratory distress, the needle may be in the trachea. Remove it immediately.[14]
-
Practice: If you are new to the technique, practice on a phantom or with an experienced colleague.
-
Issue: The this compound solution is precipitating.
-
Possible Cause: this compound may have limited solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Follow Formulation Protocols: Adhere strictly to the recommended solvent ratios. For example, a common formulation involves a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can help to redissolve the compound.
-
Fresh Preparation: Prepare the dosing solution fresh each day to minimize the chances of precipitation over time.
-
Quantitative Data Summary
Direct comparative pharmacokinetic and efficacy data for this compound across different mouse strains is limited in the currently available literature. However, a study on eight marketed drugs showed that key pharmacokinetic parameters were generally within a twofold difference between BALB/c, C57BL/6, and CD-1 mice.[6][8] This suggests that while differences exist, they may not always be drastic. The following table summarizes the reported dosages in different strains from the literature.
| Mouse Strain | Disease Model | Administration Route | Dosage | Reference |
| C57BL/6J | Vanishing White Matter (VWM) | Medicated Chow | 300 µg/g of meal | [2][5] |
| CD1 | Pharmacokinetic studies | Oral Gavage | 1 mg/kg and 30 mg/kg | N/A |
| N/A | N/A | Medicated Diet | 30 mg/kg | [17] |
Experimental Protocols
Preparation of this compound in Rodent Diet
This protocol is adapted from a study using C57BL/6J mice.[2][3][5]
-
Calculate the required amount of this compound: Based on the desired concentration (e.g., 300 µg of this compound per gram of meal), calculate the total amount of this compound needed for your batch of rodent chow.
-
Grind a small portion of the chow: Take a small amount of the standard rodent meal and grind it into a fine powder using a mortar and pestle.
-
Create a homogenous mixture: Add the calculated amount of this compound to the powdered chow in the mortar and grind with the pestle until the mixture is homogenous.
-
Geometric Dilution: Transfer the mixture to a larger container with the remaining powdered meal. Mix thoroughly using geometric dilution to ensure even distribution of the compound. A Turbula mixer can be used for this purpose.
-
Storage: Store the medicated chow in a sealed, light-protected container at an appropriate temperature to maintain the stability of this compound.
Preparation of this compound for Oral Gavage
The following are two example formulations for preparing this compound for oral gavage.
Formulation 1: Aqueous-based Vehicle
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents, ensuring the solution is mixed well after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. Gentle warming or sonication can be used to aid dissolution.
Formulation 2: Oil-based Vehicle
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: The Integrated Stress Response (ISR) and the mechanism of action of this compound.
Caption: Experimental workflow for administering this compound via medicated chow.
References
- 1. Innate Immune Recognition, Integrated Stress Response, Infection, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 5. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyagen.com [cyagen.com]
- 10. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison of 2BAct and ISRIB: Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a critical cellular signaling network that, when chronically activated, is implicated in a range of neurological disorders. Two prominent small molecules, 2BAct and ISRIB, have emerged as potent inhibitors of the ISR by activating the eukaryotic initiation factor 2B (eIF2B). This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.
Mechanism of Action: A Shared Target
Both this compound and ISRIB function as activators of eIF2B, a guanine (B1146940) nucleotide exchange factor that is a key regulator of protein synthesis. By binding to and stabilizing the active decameric form of eIF2B, both molecules counteract the inhibitory effects of eIF2α phosphorylation, a central event in the ISR. This stabilization enhances eIF2B's enzymatic activity, leading to a restoration of global protein synthesis and the attenuation of the downstream effects of ISR activation.
In Vitro Potency: A Level Playing Field
A direct comparison of this compound and ISRIB in a cell-based ATF4-luciferase reporter assay, which measures the attenuation of the ISR, revealed that both compounds exhibit similar potency.[1] This suggests that at a cellular level, their intrinsic ability to inhibit the ISR is comparable.
In Vivo Efficacy: Where the Roads Diverge
While in vitro potencies are similar, the in vivo applications of this compound and ISRIB have highlighted key differences, primarily driven by their pharmacokinetic properties.
This compound: Optimized for Long-Term In Vivo Studies
This compound was developed as a successor to ISRIB with improved solubility and pharmacokinetic properties, making it particularly well-suited for long-term oral administration in rodent models.[1]
Vanishing White Matter (VWM) Disease Model:
In a mouse model of Vanishing White Matter (VWM), a debilitating leukodystrophy caused by mutations in eIF2B, long-term oral administration of this compound demonstrated profound therapeutic effects.[1] Treatment with this compound prevented the development of motor deficits, preserved myelin, and normalized the brain transcriptome and proteome.[1]
ISRIB: A Workhorse in Acute and Short-Term Models
ISRIB has been extensively studied in various models of neurological disease and cognitive impairment, typically administered via intraperitoneal (i.p.) injection for shorter durations due to its lower solubility.
Traumatic Brain Injury (TBI) and Cognitive Enhancement:
In mouse models of traumatic brain injury, ISRIB has been shown to reverse cognitive deficits, even when administered weeks after the initial injury.[2][3] It also restores long-term potentiation in the hippocampus, a key cellular correlate of memory. Furthermore, studies in aged mice have demonstrated that ISRIB can reverse age-related cognitive decline.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and ISRIB.
| Compound | Assay | Metric | Value | Reference |
| This compound | ATF4-luciferase reporter assay | EC50 | 33 nM | [4] |
| ISRIB | ATF4-luciferase reporter assay | EC50 | ~5 nM | [5] |
Table 1: In Vitro Potency of this compound and ISRIB.
| Compound | Disease Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | Vanishing White Matter (VWM) | 300 µg/g in diet for 21 weeks | - Normalized body weight gain- Prevented motor deficits (inverted grid hang time, balance beam)- Prevented myelin loss in corpus callosum and spinal cord- Normalized brain transcriptome and proteome | [1][4] |
| ISRIB | Traumatic Brain Injury (TBI) | 0.25 - 5 mg/kg, i.p. daily or on test days | - Reversed cognitive deficits in Morris water maze and contextual fear conditioning- Restored long-term potentiation in the hippocampus | [2][3] |
| ISRIB | Age-related Cognitive Decline | 2.5 mg/kg, i.p. daily for 3 days | - Improved performance in the radial arm water maze |
Table 2: Summary of In Vivo Efficacy Data for this compound and ISRIB.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: Workflow for testing this compound in a VWM mouse model.
Experimental Protocols
In Vitro ISR Reporter Assay (ATF4-Luciferase)
Objective: To measure the potency of compounds in inhibiting the Integrated Stress Response.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of an ATF4-responsive element and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: 24 hours post-transfection, cells are pre-treated with a serial dilution of this compound or ISRIB for 1 hour.
-
ISR Induction: The ISR is induced by adding an ER stressor, such as thapsigargin (B1683126) (e.g., 1 µM), to the cell culture medium.
-
Lysis and Luminescence Measurement: After a 6-8 hour incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. EC50 values are determined by plotting the percentage of ISR inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.[1]
In Vivo Efficacy Study in a Vanishing White Matter (VWM) Mouse Model
Objective: To evaluate the long-term therapeutic efficacy of this compound in a preclinical model of VWM.
Methodology:
-
Animal Model: A knock-in mouse model of VWM, such as the Eif2b5 R191H/R191H line, is used.
-
Compound Administration: this compound is formulated in the rodent diet (e.g., 300 µg/g of meal) and provided ad libitum to the treatment group, while the control group receives a placebo diet. Treatment is typically initiated before or at the onset of disease symptoms and continues for an extended period (e.g., 21 weeks).[1][4]
-
Motor Function Assessment:
-
Inverted Grid Test: Mice are placed on a wire grid that is then inverted. The latency to fall is recorded as a measure of grip strength and endurance.
-
Balance Beam Test: Mice are trained to traverse a narrow beam. The time to cross and the number of foot slips are recorded to assess balance and coordination.
-
-
Histological Analysis:
-
At the study endpoint, mice are euthanized, and brains and spinal cords are collected.
-
Tissues are fixed, sectioned, and stained with antibodies against myelin basic protein (MBP) to assess myelination and GFAP to assess astrogliosis.
-
Stained sections are imaged, and the intensity or area of staining is quantified using image analysis software.[1]
-
-
Molecular Analysis:
-
Brain tissue (e.g., cerebellum) is collected for RNA and protein extraction.
-
Transcriptomics: RNA is subjected to RNA sequencing (RNA-seq) to identify differentially expressed genes and pathways affected by the treatment.
-
Proteomics: Proteins are analyzed by mass spectrometry to quantify changes in the proteome.[1]
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and ISRIB are invaluable tools for studying the therapeutic potential of ISR inhibition.
-
ISRIB remains a widely used and effective compound for acute or short-term in vivo studies, particularly when administered via injection. Its extensive characterization in various models of neurological disease provides a solid foundation for its use in exploratory studies.
-
This compound represents a significant advancement for long-term in vivo studies. Its improved solubility and pharmacokinetic profile allow for convenient and consistent oral administration, making it the superior choice for chronic disease models that require sustained drug exposure.
The choice between this compound and ISRIB will ultimately depend on the specific requirements of the experimental design, including the duration of the study, the desired route of administration, and the preclinical model being used. For researchers embarking on long-term efficacy studies in chronic disease models, this compound offers a clear advantage in terms of its drug-like properties.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated stress response inhibition restores working memory in animal model of head injury | BioWorld [bioworld.com]
- 4. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
A Comparative Analysis of eIF2B Activators: 2BAct versus PRXS571
In the landscape of therapeutic development targeting the Integrated Stress Response (ISR), small molecule activators of the eukaryotic initiation factor 2B (eIF2B) have emerged as a promising strategy. This guide provides a comparative overview of two such activators, 2BAct and PRXS571, for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, present available comparative data, and provide detailed experimental protocols for key assays used in their evaluation.
Introduction to eIF2B and the Integrated Stress Response
Eukaryotic initiation factor 2B (eIF2B) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in protein synthesis. It catalyzes the exchange of GDP for GTP on eIF2, a necessary step for the formation of the eIF2-GTP-Met-tRNAi ternary complex and the initiation of translation.[1]
The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress conditions, such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress.[2] A central event in the ISR is the phosphorylation of the α subunit of eIF2 (eIF2α).[1] Phosphorylated eIF2 acts as a competitive inhibitor of eIF2B, leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[1][2] While acute ISR activation is a protective mechanism, chronic ISR activation is implicated in the pathology of various diseases, including neurodegenerative disorders like Vanishing White Matter (VWM) disease.[3][4]
eIF2B activators, such as this compound and PRXS571, are small molecules designed to counteract the inhibitory effect of phosphorylated eIF2α, thereby restoring eIF2B activity and alleviating the detrimental effects of chronic ISR activation.
Mechanism of Action
Both this compound and PRXS571 are reported to be selective activators of eIF2B.[5][6] They function by binding to a pocket in the eIF2B decameric complex, stabilizing it in an active conformation. This stabilization enhances eIF2B's GEF activity, even in the presence of phosphorylated eIF2α. By boosting the activity of eIF2B, these compounds restore global protein synthesis that is dampened by the ISR.
Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of eIF2B activators.
Performance Comparison: this compound vs. PRXS571
Direct, head-to-head quantitative comparisons of this compound and PRXS571 across a range of biochemical and cell-based assays are limited in the public domain. However, a study investigating their effects in a mouse model of amyotrophic lateral sclerosis (ALS) provides some comparative insights.
| Parameter | This compound | PRXS571 | Reference |
| EC50 (ISR inhibition) | 33 nM (in an ATF4-luciferase reporter assay) | Data not publicly available | [5] |
| In Vitro Activity | Relieves ISR-imposed translational inhibition in primary neurons. | Relieves ISR-imposed translational inhibition in primary neurons. | [3] |
| In Vivo Effects (SOD1G93A ALS mouse model) | - Anticipated disease onset- Aggravated muscle denervation- Shortened survival time | - Anticipated disease onset- Aggravated muscle denervation- Shortened survival time | [3] |
| Reported CNS Penetrance | Yes | Yes | [5][6] |
Key Findings from Comparative Data:
A significant study demonstrated that both this compound and PRXS571, while effective at the cellular level in relieving translational inhibition, led to an acceleration of disease progression in the SOD1G93A mouse model of ALS.[3] In this specific context, the ISR appears to play a neuroprotective role, and its inhibition by these eIF2B activators was detrimental.[3] This underscores the context-dependent nature of ISR modulation and highlights the importance of careful target validation for specific disease indications.
It is important to note that this compound has shown significant therapeutic benefit in preclinical models of Vanishing White Matter (VWM) disease, a condition directly caused by mutations in eIF2B.[4][7] In VWM models, this compound prevents neurological defects and normalizes the brain's transcriptome and proteome.[4][7] This suggests that the therapeutic utility of eIF2B activators is highly dependent on the underlying disease pathology.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of eIF2B activators. Below are outlines of key experimental protocols.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of an eIF2B activator to enhance the exchange of GDP for GTP on eIF2. A common method utilizes a fluorescently labeled GDP analog.
Figure 2: Workflow for a fluorescence-based eIF2B GEF activity assay.
Detailed Methodology:
-
Preparation of eIF2 Substrate: The eIF2 heterotrimeric complex can be prepared from cell lysates via immunoprecipitation using an antibody against one of its subunits (e.g., FLAG-tagged eIF2).[8]
-
Loading with Fluorescent GDP: The immunoprecipitated eIF2 is incubated with a fluorescent GDP analog, such as BODIPY-FL-GDP, to form the eIF2-BODIPY-FL-GDP complex.[8]
-
GEF Reaction: The GEF reaction is initiated by adding purified or endogenous eIF2B to the eIF2-BODIPY-FL-GDP complex in the presence of the test compound (this compound or PRXS571) or vehicle control.
-
Nucleotide Exchange: An excess of unlabeled GDP or GTP is added to the reaction. The eIF2B-catalyzed exchange of BODIPY-FL-GDP for the unlabeled nucleotide results in a decrease in fluorescence intensity.[8]
-
Data Acquisition: The fluorescence signal is monitored over time using a fluorescence plate reader. The rate of fluorescence decay is proportional to the GEF activity of eIF2B.
ISR Inhibition Assay (ATF4 Luciferase Reporter Assay)
This cell-based assay quantifies the ability of a compound to inhibit the translational upregulation of ATF4, a key hallmark of the ISR.
Detailed Methodology:
-
Cell Line: A stable cell line, typically HEK293T, expressing a luciferase reporter gene under the control of the ATF4 5' untranslated region (UTR) is used.[7][9]
-
Cell Culture and Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then pre-treated with various concentrations of the test compound (this compound or PRXS571) or vehicle control.
-
ISR Induction: The ISR is induced by treating the cells with a known stressor, such as thapsigargin (B1683126) (an ER stress inducer).[7]
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the test compound, relative to the stressed control, indicates the degree of ISR inhibition. EC50 values can be calculated from the dose-response curves.[7]
Western Blot Analysis of ISR Markers
Western blotting is used to assess the protein levels of key ISR markers, such as phosphorylated eIF2α, ATF4, and its downstream target CHOP (C/EBP Homologous Protein).
Detailed Methodology:
-
Cell or Tissue Lysis: Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
Conclusion
This compound and PRXS571 are both potent, CNS-penetrant activators of eIF2B that have demonstrated the ability to counteract the translational repression associated with the Integrated Stress Response. While they share a similar mechanism of action, their therapeutic efficacy is highly context-dependent. The positive outcomes observed with this compound in preclinical models of Vanishing White Matter disease highlight the potential of this therapeutic strategy for diseases directly caused by eIF2B hypomorphic mutations. Conversely, the negative results in an ALS model underscore the complexity of the ISR's role in different pathologies and emphasize the need for careful evaluation of the specific cellular and disease context when considering eIF2B activation as a therapeutic approach. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these and other emerging eIF2B activators.
References
- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 5. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. signosisinc.com [signosisinc.com]
Measuring the Pulse of Cellular Stress: A Guide to Quantifying 2BAct's Downstream Targets, ATF4 and CHOP
For researchers, scientists, and drug development professionals investigating the Integrated Stress Response (ISR), accurately measuring the downstream effectors of the eIF2B activator, 2BAct, is paramount. This guide provides a comprehensive comparison of common experimental methods to quantify the key transcription factors ATF4 and CHOP, offering insights into their performance, detailed protocols, and the underlying signaling pathway.
The activation of eIF2B by this compound plays a crucial role in mitigating cellular stress. Under conditions of stress, the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a key event that, under normal circumstances, leads to a global shutdown of protein synthesis. However, it also paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, orchestrates the transcription of a host of stress-responsive genes, including the pro-apoptotic factor, C/EBP homologous protein (CHOP).[2][3] Chronic activation of the ATF4-CHOP axis can ultimately lead to cell death.[4] this compound, by enhancing the activity of eIF2B, can counteract the effects of eIF2α phosphorylation, thereby reducing the translation of ATF4 and the subsequent induction of CHOP.[5][6][7] This guide will explore the primary methodologies used to measure the modulation of ATF4 and CHOP by compounds like this compound.
The this compound Signaling Pathway and its Downstream Targets
Cellular stress, such as that induced by nutrient deprivation or endoplasmic reticulum (ER) dysfunction, triggers the phosphorylation of eIF2α by kinases like PERK.[2][8] Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a decrease in the active, GTP-bound form of eIF2. This reduction in ternary complex availability stalls global translation initiation. However, the unique upstream open reading frames (uORFs) in the 5' untranslated region of ATF4 mRNA allow for its preferential translation under these conditions.[1][9] Once translated, ATF4 translocates to the nucleus and activates the transcription of target genes, including DDIT3, the gene encoding CHOP.[2] this compound acts as a small molecule activator of eIF2B, enhancing its guanine nucleotide exchange activity even in the presence of phosphorylated eIF2α. This restores the pool of active eIF2, thereby alleviating the translational block and reducing the preferential translation of ATF4.[5][7][10][11]
Comparison of Methods for Measuring ATF4 and CHOP
Choosing the right method to quantify ATF4 and CHOP is critical for obtaining reliable and meaningful data. The following table provides a comparison of the most commonly used techniques.
| Method | Principle | Target Measured | Throughput | Sensitivity | Quantitative Nature | Key Advantages | Key Disadvantages |
| Quantitative PCR (qPCR) | Amplification of specific cDNA sequences | mRNA | High | Very High | Relative or Absolute | Highly sensitive and specific; wide dynamic range. | Measures mRNA levels, which may not always correlate with protein levels; requires careful primer design and validation. |
| Western Blotting | Immunodetection of proteins separated by size | Protein | Low to Medium | Moderate | Semi-quantitative | Provides information on protein size and post-translational modifications; widely accessible. | Lower throughput; can be less quantitative than other methods; antibody quality is critical.[7] |
| ELISA | Antibody-based capture and detection of a specific protein | Protein | High | High | Quantitative | High throughput and sensitivity; quantitative results. | Can be susceptible to matrix effects; may not provide information on protein size or modifications. |
| Luciferase Reporter Assay | Measurement of light produced from a luciferase gene under the control of a specific promoter or response element | Transcriptional Activity | High | Very High | Relative | Highly sensitive for detecting changes in transcriptional activity; suitable for high-throughput screening. | Indirect measure of protein levels; requires genetic modification of cells. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following sections provide standardized protocols for the key experiments discussed.
Quantitative PCR (qPCR) for ATF4 and CHOP mRNA
This protocol outlines the steps for measuring the relative abundance of ATF4 and CHOP mRNA transcripts.
1. RNA Isolation:
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcription kit.
3. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (ATF4 or CHOP) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing SYBR Green or a specific probe).
-
Human ATF4 Primers:
-
Human CHOP (DDIT3) Primers:
-
Dispense the reaction mix into a 96- or 384-well qPCR plate.
4. Real-Time PCR:
-
Run the plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run if using SYBR Green to ensure product specificity.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
Western Blotting for ATF4 and CHOP Protein
This protocol describes the detection and semi-quantification of ATF4 and CHOP protein levels.
1. Sample Preparation:
-
Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATF4 or CHOP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
ATF4/CHOP Luciferase Reporter Assay
This protocol is for measuring the transcriptional activity of ATF4 or the activation of the CHOP promoter.
1. Plasmid Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing ATF4 response elements (e.g., CARE) or the CHOP promoter upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.[4][13][14]
2. Treatment:
-
After 24-48 hours, treat the cells with this compound or other compounds of interest.
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as fold change relative to an untreated control.
Concluding Remarks
The selection of an appropriate method for measuring ATF4 and CHOP depends on the specific research question, available resources, and desired throughput. For sensitive and high-throughput screening of compounds that modulate the ISR, luciferase reporter assays are highly effective. For validating these findings at the mRNA and protein levels, qPCR and Western blotting are the gold standards, respectively. ELISA offers a quantitative and high-throughput alternative for protein measurement. By carefully selecting and implementing these methods, researchers can gain valuable insights into the mechanism of action of this compound and other modulators of the integrated stress response, ultimately advancing the development of novel therapeutics for stress-related diseases.
References
- 1. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signosisinc.com [signosisinc.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Activating Transcription Factor 4/3/2 Response Element (ATF4/ATF3/ATF2) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 5. Fluorescent ATF4 Reporter | LipExoGen Biotech [lipexogen.com]
- 6. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATF4- and CHOP-Dependent Induction of FGF21 through Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Analysis of Translational Control in the Integrated Stress Response by Polysome Profiling | Springer Nature Experiments [experiments.springernature.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. signosisinc.com [signosisinc.com]
- 14. academic.oup.com [academic.oup.com]
Unveiling eIF2B Activation: A Comparative Guide to 2BAct and ISRIB via Western Blot Analysis
For researchers, scientists, and drug development professionals investigating the Integrated Stress Response (ISR) and its therapeutic modulation, this guide provides a comprehensive comparison of two prominent eIF2B activators, 2BAct and ISRIB. We present supporting experimental data from Western blot analyses, detailed protocols, and visual workflows to facilitate a clear understanding of their effects on the eIF2B signaling pathway.
The eukaryotic initiation factor 2B (eIF2B) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in protein synthesis initiation. Under cellular stress conditions, the phosphorylation of eIF2α inhibits eIF2B activity, leading to a global reduction in protein synthesis and the activation of the ISR. Small molecule activators of eIF2B, such as this compound and ISRIB, represent a promising therapeutic strategy for diseases associated with chronic ISR activation by restoring eIF2B function. This guide focuses on the use of Western blot analysis to quantify and compare the efficacy of this compound and its well-established alternative, ISRIB, in activating eIF2B signaling.
Quantitative Comparison of this compound and ISRIB on ISR Markers
Western blot analysis is a cornerstone technique to assess the activation of the eIF2B pathway by monitoring the expression levels of key downstream markers of the Integrated Stress Response (ISR), such as Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). The following table summarizes quantitative data from a study by Moreno et al. (2023), comparing the effects of this compound and ISRIB on ATF4 protein levels in neuronal cultures under thapsigargin-induced stress.
| Treatment Condition | Normalized ATF4/Tubulin Protein Levels (Arbitrary Units) |
| Control (DMSO) | ~0.25 |
| Thapsigargin (Thap) | 1.00 |
| Thap + ISRIB | ~0.50 |
| Thap + this compound | ~0.45 |
| Thap + PRXS571 | ~0.55 |
Data adapted from Moreno et al., 2023.[1]
These results indicate that both this compound and ISRIB effectively reduce the thapsigargin-induced increase in ATF4 protein levels, with this compound showing a slightly more potent effect in this particular experiment.[1] This demonstrates their ability to counteract the ISR at the level of protein expression.
Experimental Protocols
Accurate and reproducible Western blot analysis is critical for comparing the efficacy of eIF2B activators. Below are detailed protocols for cell lysis, protein quantification, and immunoblotting to assess the phosphorylation of eIF2α and the expression of ATF4.
I. Cell Lysis and Protein Quantification
-
Cell Treatment: Plate and treat cells with this compound, ISRIB, a vehicle control (e.g., DMSO), and a stress-inducing agent (e.g., thapsigargin) for the desired time and concentration.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.[2]
-
II. Western Blotting for Phosphorylated eIF2α and ATF4
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured samples onto a 10-12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.[2]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Briefly stain the membrane with Ponceau S to confirm successful transfer.[2]
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in 5% BSA/TBST. Recommended primary antibodies include:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-total eIF2α
-
Rabbit anti-ATF4
-
Mouse or Rabbit anti-housekeeping protein (e.g., β-actin, GAPDH, or Tubulin) for loading control.
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the corresponding loading control for each sample. For phosphorylated proteins, it is also recommended to normalize to the total protein level.
-
Visualizing the Molecular Mechanisms and Experimental Workflow
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the eIF2B signaling pathway and the Western blot experimental workflow.
Caption: eIF2B signaling pathway under stress and its modulation by this compound/ISRIB.
Caption: Standard workflow for Western blot analysis of eIF2B activation.
Conclusion
This guide provides a framework for the comparative analysis of eIF2B activators, this compound and ISRIB, using Western blotting. The provided data indicates that this compound is a potent activator of eIF2B, comparable to, and in some contexts potentially more effective than, ISRIB in mitigating the ISR. The detailed experimental protocols and visual diagrams are intended to equip researchers with the necessary tools to conduct their own robust and reliable comparative studies, ultimately contributing to the development of novel therapeutics for a range of diseases characterized by chronic ISR activation.
References
2BAct as an Alternative to Genetic ISR Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a central signaling network activated by a variety of cellular stresses, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. Chronic ISR activation is implicated in a range of diseases, including neurodegenerative disorders and certain cancers, making modulation of this pathway a key therapeutic strategy. This guide provides an objective comparison of a leading small molecule ISR modulator, 2BAct, with genetic approaches for ISR modulation, supported by experimental data.
Overview of ISR Modulation Strategies
The ISR converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α (p-eIF2α) inhibits its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B, thereby stalling the recycling of eIF2-GDP to its active GTP-bound state and halting translation initiation.[1] Modulation of the ISR can be achieved through two primary strategies:
-
Pharmacological Modulation: Small molecules like this compound can directly target components of the ISR pathway. This compound is a potent activator of eIF2B, effectively counteracting the inhibitory effect of p-eIF2α and restoring protein synthesis.[2][3]
-
Genetic Modulation: Techniques such as RNA interference (siRNA, shRNA) and CRISPR-Cas9 gene editing can be used to deplete the expression of key ISR components, such as the eIF2α kinases (PERK, GCN2, PKR, HRI) or downstream effectors like ATF4 and CHOP.[4][5][6]
This guide will compare these two approaches based on their mechanism, efficacy, specificity, and potential for off-target effects.
Quantitative Comparison of this compound and Genetic ISR Modulation
The following tables summarize quantitative data on the efficacy of this compound and genetic modulation from representative studies.
Disclaimer: The data for this compound and genetic modulators are from separate studies, as no direct head-to-head comparative studies have been identified in the published literature. Therefore, this comparison is indirect and should be interpreted with caution.
Table 1: Efficacy of this compound in Modulating the ISR
| Parameter | Cell/Animal Model | Stressor | This compound Concentration | Result | Reference |
| EC50 | HEK293T cells (ATF4-luciferase reporter) | Thapsigargin (B1683126) (100 nM) | 33 nM | 50% inhibition of ATF4 reporter activity | [2] |
| ATF4 mRNA | R191H VWM mouse model (cerebellum) | Chronic ISR | 300 µg/g in diet | Normalized to wild-type levels | [3][7] |
| CHOP mRNA | R191H VWM mouse model (cerebellum) | Chronic ISR | 300 µg/g in diet | Normalized to wild-type levels | [3][7] |
| ATF4 Protein | R191H VWM mouse model (cerebellum) | Chronic ISR | 300 µg/g in diet | Normalized to wild-type levels | [7] |
| eIF2B GEF Activity | R191H MEF lysates | N/A | 1 µM | Increased GEF activity | [2] |
Table 2: Efficacy of Genetic ISR Modulation (siRNA/shRNA)
| Target Gene | Method | Cell Line | Efficacy | Downstream Effect | Reference |
| PERK | siRNA | PC-9 cells | Significant reduction in PERK protein | Attenuated butein-induced CHOP expression | [4] |
| CHOP | siRNA | PC-9 cells | Significantly reduced CHOP expression | Attenuated butein-induced cell viability loss | [4] |
| GCN2 | shRNA | A375 cells | 45-70% reduction in GCN2 protein | 1.6-2.1-fold increase in global protein synthesis | [8] |
| PERK | shRNA | Duck Embryonic Fibroblasts | Significant reduction in PERK mRNA | Reduced DHAV-1-induced eIF2α phosphorylation | [9] |
Mechanism of Action and Signaling Pathways
This compound: An eIF2B Activator
This compound functions as a molecular "staple," stabilizing the decameric, active conformation of eIF2B. This allosteric modulation enhances eIF2B's GEF activity, making it less susceptible to inhibition by p-eIF2α. By promoting the recycling of eIF2-GDP to eIF2-GTP, this compound restores the availability of the ternary complex (eIF2-GTP-Met-tRNAi) and consequently, global protein synthesis.
Caption: Mechanism of this compound in the ISR pathway.
Genetic Modulation: Targeting Key ISR Components
Genetic modulation aims to reduce the expression of specific proteins within the ISR pathway. For instance, siRNA-mediated knockdown of an eIF2α kinase like PERK prevents the initial phosphorylation of eIF2α in response to endoplasmic reticulum stress, thereby blocking the downstream signaling cascade.
Caption: Workflow of siRNA-mediated PERK knockdown.
Experimental Protocols
Western Blot for Phosphorylated eIF2α
Objective: To determine the ratio of phosphorylated eIF2α to total eIF2α as a measure of ISR activation.
Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 21,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations of lysates.
-
Separate proteins on a 4-20% gradient polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate with primary antibodies against p-eIF2α (Ser51) and total eIF2α overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Apply a chemiluminescent substrate and image the blot using a digital imager.
-
Quantify band intensities and calculate the ratio of p-eIF2α to total eIF2α.
-
Quantitative PCR (qPCR) for ISR Target Genes
Objective: To measure the mRNA expression levels of ISR target genes such as ATF4, CHOP (DDIT3), and GADD34 (PPP1R15A).
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
ATF4-Luciferase Reporter Assay
Objective: To quantify the translational upregulation of ATF4, a key event in the ISR.
Methodology:
-
Cell Culture and Treatment:
-
Seed HEK293T cells stably expressing an ATF4-luciferase reporter in a 96-well plate.
-
Induce the ISR with a stressor (e.g., 100 nM thapsigargin for 7 hours).
-
Co-treat with a dose-response of the test compound (e.g., this compound).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add a luciferase assay reagent containing the substrate to the lysate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize luminescence values to a control (e.g., vehicle-treated, stressed cells).
-
Plot the dose-response curve and calculate the EC50 value.
-
Cell Viability Assay
Objective: To assess the effect of ISR modulation on cell survival.
Methodology (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with the ISR modulator and/or a stressor for the desired duration (e.g., 24-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express cell viability as a percentage of the untreated control.
-
Comparison of Advantages and Disadvantages
| Feature | This compound (Pharmacological) | Genetic Modulation (siRNA/CRISPR) |
| Mechanism | Allosteric activation of eIF2B | Knockdown/knockout of specific gene expression |
| Speed of Action | Rapid onset of action | Slower onset, dependent on mRNA/protein turnover |
| Reversibility | Reversible upon compound withdrawal | siRNA: transient; CRISPR: permanent |
| Dose-dependence | Effects are dose-dependent and titratable | Effects are often all-or-none (especially CRISPR) |
| Specificity | High target specificity for eIF2B | High on-target specificity, but potential for off-target effects |
| Off-Target Effects | Potential for off-target binding to other proteins | siRNA: miRNA-like off-target effects; CRISPR: off-target DNA cleavage |
| Therapeutic Potential | High, due to drug-like properties | Gene therapy applications are complex and still developing |
| Experimental Use | Easy to apply to a wide range of cell types and in vivo models | Requires transfection/transduction, may be cell-type dependent |
Conclusion
Both this compound and genetic modulation are powerful tools for studying and manipulating the Integrated Stress Response.
This compound offers a rapid, reversible, and titratable means of inhibiting the ISR by directly activating eIF2B. Its drug-like properties make it particularly suitable for in vivo studies and for exploring the therapeutic potential of ISR inhibition in various disease models.
Genetic modulation provides a highly specific way to dissect the roles of individual ISR components. While siRNA offers transient knockdown, CRISPR-Cas9 allows for permanent gene knockout, providing a clear loss-of-function phenotype. However, the potential for off-target effects with genetic tools necessitates rigorous validation.
The choice between these two approaches will depend on the specific research question. For acute and reversible modulation of the ISR, and for preclinical therapeutic studies, this compound presents a compelling option. For fundamental studies on the role of specific genes in the ISR, genetic modulation remains an indispensable tool. In many cases, a combination of both pharmacological and genetic approaches will provide the most comprehensive understanding of the complex biology of the Integrated Stress Response.
References
- 1. Two distinct nodes of translational inhibition in the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PERK/eIF-2α/CHOP Pathway Dependent ROS Generation Mediates Butein-induced Non-small-cell Lung Cancer Apoptosis and G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-211 is a pro-survival micro-RNA that regulates chop expression in a PERK-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. JCI Insight - Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease [insight.jci.org]
2BAct: A Selective eIF2B Activator for Integrated Stress Response Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2BAct's performance against other alternatives in activating the eukaryotic initiation factor 2B (eIF2B), supported by experimental data. We detail the methodologies for key experiments and present signaling pathways and experimental workflows through clear visualizations.
This compound is a highly selective and orally active activator of eIF2B, a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a central role in protein synthesis regulation.[1][2] Its activation is a key mechanism to counteract the effects of the Integrated Stress Response (ISR), a cellular pathway implicated in various diseases, including neurodegenerative disorders. The ISR is triggered by diverse stress signals that converge on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][4] This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis.[3][4] this compound has demonstrated the ability to prevent neurological defects caused by a chronic ISR in preclinical models.[1][5]
Comparative Performance of eIF2B Activators
This compound offers several advantages over the earlier eIF2B activator, ISRIB (Integrated Stress Response Inhibitor). While both molecules show similar potency in attenuating the ISR, this compound was developed to have improved solubility and pharmacokinetic properties.[1][6] This makes it more suitable for in vivo studies requiring long-term administration.[5] However, it is important to note that this compound has been shown to have cardiovascular liabilities, making it unsuitable for human therapeutic use.[3][5] Another compound, DNL343, is a more recent brain-penetrant eIF2B activator that has been investigated for its potential to reverse neurodegeneration.[7][8]
| Compound | EC50 (ISR Attenuation) | Key Features | Limitations |
| This compound | 33 nM[1][2] | Highly selective, orally active, CNS penetrant, improved solubility and pharmacokinetics compared to ISRIB.[1][5] | Cardiovascular liabilities, not suitable for human dosing.[3][5] |
| ISRIB | Similar potency to this compound[3][6] | First-in-class eIF2B activator, brain-penetrant.[7] | Poor water solubility.[8] |
| DNL343 | Not explicitly stated in provided results | Potent, selective, orally active, and brain-penetrant.[7] |
Experimental Validation of this compound Specificity
The specificity of this compound for eIF2B has been validated through various experimental approaches. In a mouse model of Vanishing White Matter (VWM) disease, which is caused by mutations in eIF2B, long-term treatment with this compound prevented all measures of pathology and normalized the brain's transcriptome and proteome.[3][5] This demonstrates that this compound's therapeutic effects are mediated through the activation of the mutant eIF2B complex.[5] Furthermore, RNA-sequencing data from wild-type mice treated with this compound showed that their transcriptomes were similar to those of placebo-treated mice, indicating that this compound does not elicit significant gene expression changes under normal conditions, underscoring its high specificity.[9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Integrated Stress Response pathway and a typical experimental workflow for evaluating eIF2B activators.
Caption: The Integrated Stress Response (ISR) Pathway.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
ATF4-Luciferase Reporter Assay
This assay is used to measure the attenuation of the Integrated Stress Response in a cell-based system.
Methodology:
-
Cell Culture: HEK293T cells are cultured in appropriate media.
-
Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of the ATF4 promoter.
-
Treatment: Cells are treated with an ISR inducer, such as 100 nM thapsigargin, to activate the stress response.
-
Compound Addition: Increasing concentrations of this compound or a comparator compound (e.g., ISRIB) are added to the cells.
-
Incubation: Cells are incubated for a defined period, for example, 7 hours.
-
Luciferase Assay: Luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound indicates ISR attenuation.
-
Data Analysis: EC50 values are calculated from the dose-response curves.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This biochemical assay directly measures the ability of a compound to enhance the GEF activity of eIF2B.
Methodology:
-
Substrate Preparation: eIF2 loaded with a fluorescently labeled GDP analog (e.g., Bodipy-FL-GDP) is prepared.
-
Lysate Preparation: Cell lysates from wild-type or mutant cells (e.g., from R191H mouse embryonic fibroblasts) are prepared to provide the source of eIF2B.[2]
-
Assay Setup: The assay is performed in a 384-well plate.[2] The reaction mixture contains the fluorescently labeled eIF2-GDP substrate, cell lysate, and other necessary components like unlabeled GDP and BSA.[2]
-
Compound Addition: this compound is added at various concentrations.
-
Measurement: The rate of fluorescence decrease is monitored over time. This decrease corresponds to the release of the fluorescent GDP from eIF2, which is indicative of GEF activity.
-
Data Analysis: The rate of GDP release is calculated to determine the GEF activity. EC50 values for the enhancement of GEF activity can be determined.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 9. Peer review in eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
Assessing Phenotypic Rescue with 2BAct Treatment: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy of therapeutic compounds in rescuing disease-related phenotypes is paramount. This guide provides an objective comparison of the performance of 2BAct, a novel eIF2B activator, in preclinical models of Vanishing White Matter (VWM), a rare and fatal leukodystrophy. The data presented herein is collated from foundational studies investigating this compound's potential to reverse the pathological manifestations associated with chronic activation of the Integrated Stress Response (ISR).
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by various stress conditions. Chronic ISR activation, however, is implicated in the pathology of several diseases, including VWM, which is caused by mutations in the eukaryotic initiation factor 2B (eIF2B). This compound is a potent, orally bioavailable small molecule that activates eIF2B, thereby mitigating the detrimental effects of a persistent ISR.[1][2][3][4]
Comparative Efficacy of this compound in Phenotypic Rescue
Studies in mouse models of VWM disease carrying the Eif2b5R191H/R191H mutation have demonstrated the remarkable capacity of this compound to rescue a range of disease-associated phenotypes. The following tables summarize the key quantitative data from these preclinical studies, comparing this compound-treated animals to wild-type (WT) and placebo-treated counterparts.
Table 1: Rescue of Physiological and Motor Phenotypes
| Phenotype | Wild-Type (WT) | R191H + Placebo | R191H + this compound | Outcome of this compound Treatment |
| Body Weight Gain ( g/week ) | 0.5 | 0.08 | 0.55 | Normalized to WT levels[1][2] |
| Motor Function (Rotarod) | Normal | Progressive Decline | Maintained at WT levels | Prevention of motor deficits[2][5] |
Table 2: Neuropathological Rescue in the Corpus Callosum
| Parameter | Wild-Type (WT) | R191H + Placebo | R191H + this compound | Outcome of this compound Treatment |
| Myelination (Luxol Fast Blue) | 100% | 67% (33% reduction) | 91% | Significant prevention of myelin loss[1][2][4] |
| Myelination (MBP Staining) | Normal | Reduced | Normalized | Corroborates LFB findings[1][4] |
| Astrocyte Activation (GFAP) | Baseline | Significantly Increased | Normalized to WT levels | Prevention of reactive gliosis[1] |
Table 3: Neuropathological Rescue in the Spinal Cord
| Parameter | Wild-Type (WT) | R191H + Placebo | R191H + this compound | Outcome of this compound Treatment |
| Myelination (Luxol Fast Blue) | 100% | 42% (58% reduction) | 85% | Marked prevention of myelin loss[1][2][4] |
| Myelination (MBP Staining) | Normal | Reduced | Normalized | Consistent with LFB results[1][4] |
| Astrocyte Activation (GFAP) | Baseline | Significantly Increased | Normalized to WT levels | Attenuation of reactive gliosis[1] |
In a more severe VWM mouse model with an eIF2Bα mutation (N208Y), which results in neonatal lethality, this compound treatment rescued this lethality and significantly extended the lifespan of the mice.[6][7][8] However, in this severe model, while survival was extended, the rescue of body weight and prevention of motor deficits and white matter pathology were incomplete.[9]
Mechanism of Action: The Integrated Stress Response Pathway
This compound's therapeutic effects are attributed to its direct activation of the eIF2B complex. In VWM, mutations in eIF2B impair its function, leading to a chronic upregulation of the ISR. This results in the phosphorylation of eIF2α, which further inhibits the already compromised eIF2B activity, creating a detrimental feedback loop. This compound acts as a molecular "stapler," stabilizing the eIF2B decamer in its active conformation, thereby boosting its residual activity and breaking the cycle of chronic ISR activation.[1][2][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animal Model and this compound Administration
-
Animal Model: Eif2b5R191H/R191H knock-in mutant mice were used as a model for Vanishing White Matter disease.[2] Wild-type littermates served as controls.
-
This compound Formulation and Dosing: this compound was incorporated into rodent meal at a concentration of 300 ppm (300 µg of this compound per gram of meal).[2][4][5] This diet was provided ad libitum. The placebo group received the same rodent meal without the compound.
-
Treatment Duration: A blinded treatment study was conducted for 21 weeks.[2][5]
Phenotypic Assessments
-
Body Weight: Body weight of the mice was monitored regularly throughout the study.
-
Motor Function (Rotarod Test): Motor coordination and balance were assessed using an accelerating rotarod apparatus. Mice were placed on the rotating rod, and the latency to fall was recorded.
-
Immunohistochemistry (IHC):
-
At the end of the treatment period, mice were euthanized, and brain and spinal cord tissues were collected.
-
Tissues were fixed, sectioned, and stained for specific markers.
-
Myelination: Luxol Fast Blue (LFB) staining was used to assess the myelin content. Myelin Basic Protein (MBP) staining was used as an alternative measure.[1][4]
-
Astrogliosis: Glial Fibrillary Acidic Protein (GFAP) staining was performed to identify reactive astrocytes.[1]
-
Image Quantification: The stained tissue sections were imaged, and the area of positive staining was quantified using appropriate software.[1][2]
-
Molecular Assays
-
Gene and Protein Expression Analysis:
-
Cerebellum and spinal cord tissues were dissected and processed for RNA and protein extraction.
-
Quantitative PCR (qPCR): mRNA levels of ISR target genes (e.g., Atf3, Chop) were measured to assess the level of ISR activation.
-
Western Blotting: Protein levels of key ISR components (e.g., p-eIF2α, ATF4) were analyzed to confirm ISR engagement. Actin was used as a loading control.[2]
-
Alternative and Comparative Compounds
The primary comparator for this compound is ISRIB (Integrated Stress Response Inhibitor), a well-characterized eIF2B activator. This compound was developed as an analog of ISRIB with improved solubility and pharmacokinetic properties, making it more suitable for in vivo studies requiring long-term dosing.[2][4][5] Both compounds share the same mechanism of action. While direct head-to-head efficacy studies are not extensively detailed in the provided literature, this compound's improved in vivo characteristics represent a significant advancement for therapeutic development.[2]
Conclusion
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease [insight.jci.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Cross-Validation of 2BAct: A Comparative Analysis with Other ISR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2BAct's Performance Against Alternative Integrated Stress Response (ISR) Inhibitors, Supported by Experimental Data.
The Integrated Stress Response (ISR) is a central signaling network that governs protein synthesis in response to a variety of cellular stresses. While crucial for cellular homeostasis, chronic ISR activation is implicated in a range of diseases, including neurodegenerative disorders. This has spurred the development of small molecule inhibitors of the ISR as potential therapeutics. This guide provides a comparative analysis of this compound, a novel ISR inhibitor, with other established modulators of this pathway, presenting key performance data and detailed experimental protocols to aid in research and development.
Comparative Analysis of ISR Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound in comparison to other well-documented ISR inhibitors.
| Feature | This compound | ISRIB | Guanabenz | Trazodone |
| Primary Target | eIF2B Activator[1][2] | eIF2B Activator[3][4] | α-2-adrenoceptor agonist, interferes with ER stress-signaling[5][6] | Serotonin (B10506) 5-HT2A receptor antagonist and serotonin reuptake inhibitor[7][8][9][10] |
| Reported EC50/IC50 | 33 nM (in cell-based reporter assays)[1][2] | 5 nM (in vitro)[11]; 27-35 nM (in cells)[3] | Not directly applicable for ISR inhibition | Not directly applicable for ISR inhibition |
| Mechanism of Action | A novel, highly selective, CNS-permeable small molecule eIF2B activator.[1] It stimulates the remaining activity of mutant eIF2B complexes in vivo.[12] | Reverses the effects of eIF2α phosphorylation by targeting and stabilizing the eIF2B complex, promoting its assembly into an active decameric form.[3][4][13] | A centrally acting alpha-2 adrenergic agonist that can interfere with ER stress-signaling, though it does not affect eIF2α phosphorylation on its own.[5][6][14][15] | Primarily acts on serotonergic receptors.[8][9][10][16] Its effects on the ISR are likely indirect. |
| Key Reported Biological Effects | Prevents neurological defects in a mouse model of Vanishing White Matter disease.[1][12] However, it has been shown to aggravate disease progression in an ALS mouse model.[17] | Enhances cognitive memory processes in mice and has shown promise in models of brain injury.[4][18] It can suppress proteotoxic stress.[3] | Antihypertensive.[5][19] It has shown protective effects in cardiac myocytes by interfering with ER stress-signaling.[6] | Antidepressant and hypnotic.[7][8] It can decrease the release of inflammatory mediators from astrocytes.[9] |
| Limitations/Adverse Effects | May display toxicity in certain disease contexts, such as ALS.[17] | Poor solubility and bioavailability have limited its clinical development.[3] It is only effective within a specific window of eIF2α phosphorylation levels.[20] | Can cause dizziness, drowsiness, and dry mouth.[15] | Common side effects include dizziness, drowsiness, and dry mouth.[10] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's function and how its efficacy is measured, the following diagrams illustrate the Integrated Stress Response pathway and a typical experimental workflow for evaluating ISR inhibitors.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: A generalized experimental workflow for evaluating ISR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
eIF2α Phosphorylation Western Blot
This assay quantifies the level of phosphorylated eIF2α, a key upstream event in the ISR.
-
Cell Culture and Treatment: Plate cells (e.g., PC12, A549) and grow to 70-80% confluency.[21][22] Induce stress with a known agent (e.g., 300 nM thapsigargin) and co-treat with the ISR inhibitor of interest at various concentrations for a specified time (e.g., 1-6 hours).[22]
-
Lysis and Protein Quantification: Harvest cells in lysis buffer (e.g., NP-40 or RIPA buffer) containing protease and phosphatase inhibitors.[21] Determine protein concentration using a standard method like the Bradford or Lowry assay.[21][23]
-
SDS-PAGE and Western Blotting: Separate 30-40 µg of total protein per lane on an SDS-PAGE gel (e.g., 12%) and transfer to a PVDF membrane.[21][23]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific for phosphorylated eIF2α (Ser51).[21][22] Subsequently, strip and re-probe the membrane with an antibody for total eIF2α as a loading control.[22][23]
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.
ATF4 Translation Reporter Assay (Luciferase-Based)
This assay measures the translational upregulation of ATF4, a key downstream effector of the ISR.
-
Cell Line and Plasmids: Use a stable cell line or transiently transfect cells (e.g., HEK293) with a reporter plasmid.[24][25] This plasmid typically contains the 5' untranslated region (UTR) of ATF4, which includes upstream open reading frames (uORFs) that regulate its translation, fused to a luciferase reporter gene.[24][25][26]
-
Cell Treatment: Seed cells in a 96-well plate.[27] Treat with a stress-inducing agent (e.g., thapsigargin) in the presence or absence of the ISR inhibitor for a defined period (e.g., 6-7 hours).[12][27]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[27]
-
Data Normalization: Normalize luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
Stress Granule Formation Assay
This microscopy-based assay visualizes the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form upon ISR activation.
-
Cell Culture and Treatment: Seed cells that endogenously express or are transfected with a fluorescently tagged stress granule marker (e.g., G3BP1-GFP) onto glass coverslips or in imaging-compatible plates.[28]
-
Induction and Inhibition: Induce stress using an appropriate agent (e.g., sodium arsenite or poly(I:C)) and treat with the ISR inhibitor.[28]
-
Immunofluorescence: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with BSA.[28] If not using a fluorescently tagged marker, incubate with a primary antibody against a stress granule component (e.g., G3BP1), followed by a fluorescently-labeled secondary antibody.[28]
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number and size of stress granules per cell using image analysis software.[28]
This guide provides a foundational comparison of this compound with other ISR inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor these protocols to their specific experimental systems. The provided data and methodologies aim to facilitate the objective evaluation of this compound and other emerging ISR modulators in the context of drug discovery and basic research.
References
- 1. This compound | eIF2B activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. ISRIB - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 11. scienceofparkinsons.com [scienceofparkinsons.com]
- 12. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. prohealth.com [prohealth.com]
- 19. Guanabenz: MedlinePlus Drug Information [medlineplus.gov]
- 20. pnas.org [pnas.org]
- 21. eIF2α phosphorylation [bio-protocol.org]
- 22. eIF2 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reinitiation involving upstream ORFs regulates ATF4 mRNA translation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 2BAct: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like 2BAct are paramount for ensuring laboratory safety and environmental protection. While specific disposal guidelines for this compound, a selective, orally active eIF2B activator, are not explicitly detailed in publicly available safety data sheets, established protocols for chemical and biological waste provide a clear framework for its responsible management. This guide offers procedural, step-by-step recommendations for the proper disposal of this compound, grounded in general laboratory safety principles.
Core Principles of this compound Waste Management
As a research chemical, this compound waste should be treated as potentially hazardous. The primary principle is to prevent its release into the environment and to minimize exposure to laboratory personnel. All waste contaminated with this compound, including unused stock solutions, treated cell culture media, and contaminated labware, must be segregated, decontaminated, and disposed of in accordance with institutional and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative data related to the experimental use of this compound, extracted from preclinical studies. This information is crucial for understanding its potency and application in a research context.
| Parameter | Value | Context | Source |
| EC₅₀ | 33 nM | Activation of eIF2B in a cell-based reporter assay | [1] |
| EC₅₀ (mutant) | 7.3 nM | Enhancement of GEF activity in primary fibroblast lysates from R191H embryos | [1] |
| CNS Penetration | Unbound brain/plasma ratio ~0.3 | Demonstrates ability to cross the blood-brain barrier | [2][3] |
| In Vivo Dosing | 300 µg this compound/g of meal | Long-term treatment in a mouse model of Vanishing White Matter (VWM) disease | [1] |
Experimental Protocols
In Vitro eIF2B Activation Assay
A key experiment to determine the potency of this compound involves a cell-based reporter assay. The following is a generalized protocol based on descriptions in the literature:
-
Cell Culture: HEK293T cells are cultured in a suitable medium.
-
Reporter Construct: The cells are transfected with a reporter construct, such as an ATF4-luciferase reporter, which is responsive to the integrated stress response (ISR).
-
Induction of ISR: The ISR is induced by treating the cells with a stress-inducing agent, for example, 100 nM thapsigargin.[2]
-
Treatment with this compound: Cells are concurrently treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a set period, for instance, 7 hours.[2]
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated.
Disposal Procedures for this compound Waste
The following step-by-step procedures are recommended for the disposal of different types of this compound waste.
Solid Waste Disposal (Contaminated Labware)
Solid waste includes items such as pipette tips, centrifuge tubes, gloves, and flasks that have come into contact with this compound.
References
Personal protective equipment for handling 2BAct
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2BAct, a novel eIF2B activator. This document provides immediate, essential safety protocols and logistical plans to ensure a safe laboratory environment.
This compound is a potent and selective small molecule activator of the eukaryotic initiation factor 2B (eIF2B). As a research chemical, proper handling and disposal are paramount to ensure laboratory safety and maintain experimental integrity. This guide outlines the necessary personal protective equipment (PPE), operational procedures for handling and storage, and a detailed disposal plan.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound in its solid form or in solution, adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Butyl rubber, fluoroelastomer, or neoprene gloves are recommended, especially when handling solutions with Dimethyl Sulfoxide (DMSO).[1] Standard nitrile gloves may be used for brief contact with the solid form but should be changed immediately upon contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against accidental splashes of this compound solutions. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothes from contamination. |
| Respiratory Protection | Not generally required | Work with this compound powder should be conducted in a chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling this compound Powder:
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing : Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound powder to the vessel using a clean spatula.
-
Containment : Keep the stock container of this compound powder tightly sealed when not in use to prevent contamination and exposure.
-
Cleaning : After weighing, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) and wipe the balance clean. Dispose of any contaminated wipes as chemical waste.
Preparing this compound Solutions:
This compound is soluble in DMSO.[2] The following is a general protocol for preparing a stock solution.
-
Solvent Handling : DMSO is an excellent solvent but can facilitate the absorption of other chemicals through the skin.[1] Always handle DMSO in a chemical fume hood while wearing appropriate PPE.
-
Dissolution : To the accurately weighed this compound powder in a suitable vial, add the calculated volume of DMSO to achieve the desired concentration.
-
Mixing : Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling : Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
Storage of this compound:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark location. |
| 4°C | Short-term (days to weeks) | Store in a dry, dark location. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Disposal Plan
The disposal of this compound and its associated waste must be carried out in accordance with institutional and local regulations for chemical waste. As this compound is considered a non-hazardous chemical for shipping, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.
Disposal of Solid this compound Waste:
-
Collection : Collect any waste this compound powder, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Chemical Waste").
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
Disposal of Liquid this compound Waste (DMSO Solutions):
-
Collection : Collect all liquid waste containing this compound and DMSO in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.[3]
-
Labeling : The label should include "Hazardous Waste," the chemical names and approximate concentrations of all components (e.g., "this compound in DMSO, <1%"), and the associated hazards (e.g., "Combustible Liquid").
-
Storage : Store the sealed liquid waste container in a designated satellite accumulation area, away from heat and ignition sources.[3]
-
Disposal : The waste will be collected by the institution's EHS department for disposal, likely through chemical incineration.[4]
Decontamination and Disposal of Labware:
-
Reusable Glassware : Decontaminate glassware that has come into contact with this compound by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) into the appropriate liquid waste container. Follow this with a thorough wash with laboratory detergent and water.
-
Disposable Labware : Dispose of contaminated disposable items such as pipette tips, tubes, and gloves in the designated solid hazardous waste container.
-
Empty Containers : The original this compound container, once completely empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After rinsing, the container can be disposed of in the regular trash after defacing the label.[6]
Experimental Protocol: In Vitro eIF2B GEF Assay
This protocol is a key experiment to assess the activity of this compound as an eIF2B activator.
Materials:
-
HEK293T cell lysate (as a source of eIF2B)
-
Purified eIF2
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization or fluorescence intensity
Methodology:
-
Prepare Reagents : Thaw all reagents on ice. Prepare a working solution of BODIPY-FL-GDP-loaded eIF2 in assay buffer.
-
Compound Dilution : Prepare a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
Assay Setup : In a 384-well plate, add the cell lysate containing eIF2B.
-
Initiate Reaction : Add the this compound dilutions to the wells.
-
Measure Baseline : Add the BODIPY-FL-GDP-loaded eIF2 to all wells to start the guanine (B1146940) nucleotide exchange reaction. Immediately measure the baseline fluorescence.
-
Kinetic Reading : Measure the fluorescence at regular intervals for a set period (e.g., 30-60 minutes) to monitor the displacement of BODIPY-FL-GDP from eIF2.
-
Data Analysis : Calculate the rate of GDP exchange for each this compound concentration. Plot the rate as a function of the this compound concentration to determine the EC50 value.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
